Fmoc-Lys-OtBu
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXIRBCQJWVSF-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Lys(Boc)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a cornerstone building block in modern peptide chemistry.[1][2] Its widespread use is attributed to the strategic implementation of orthogonal protecting groups, which allows for the precise and efficient assembly of complex peptide sequences. This technical guide provides an in-depth overview of Fmoc-Lys(Boc)-OH, its applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).
While the query specifies Fmoc-Lys(Boc)-OtBu, it is important to clarify that the carboxylic acid group of the amino acid building block is typically unprotected (-OH) to allow for peptide bond formation. The tert-butyl ester (-OtBu) is a common acid-labile protecting group used for the side chains of acidic amino acids like aspartic acid and glutamic acid, or for the C-terminus of the entire peptide during synthesis.[3][4]
Core Principles: The Power of Orthogonal Protection
The utility of Fmoc-Lys(Boc)-OH lies in its dual-protection strategy, which is central to the widely adopted Fmoc/tBu solid-phase peptide synthesis.[5][6] This strategy employs two chemically distinct protecting groups that can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis.[7]
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the alpha-amino group of the lysine. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[1][3] This deprotection step is performed at the beginning of each coupling cycle to expose the N-terminus for the addition of the next amino acid.
-
Nε-Boc (tert-butyloxycarbonyl) group: This group protects the epsilon-amino group on the lysine side chain. The Boc group is stable under the basic conditions used for Fmoc removal, preventing unwanted side reactions at the lysine side chain during peptide elongation.[2][8] It is removed during the final step of the synthesis, typically concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[9][10]
This orthogonal protection scheme provides high fidelity in peptide synthesis, minimizing the formation of byproducts and simplifying the purification process.[5]
Chemical and Physical Properties
The properties of Fmoc-Lys(Boc)-OH make it highly suitable for use in automated and manual peptide synthesizers.
| Property | Value |
| Synonym | N-α-Fmoc-N-ε-t-Boc-L-lysine[1] |
| CAS Number | 71989-26-9[1] |
| Molecular Formula | C₂₆H₃₂N₂O₆[1] |
| Molecular Weight | 468.5 g/mol [1] |
| Appearance | White to off-white crystalline powder[11] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO[1] |
Applications in Research and Drug Development
Fmoc-Lys(Boc)-OH is a versatile reagent used in a wide array of applications:
-
General Peptide Synthesis: It is the standard derivative for incorporating lysine into peptide sequences using Fmoc-based SPPS.[1][10] Lysine's positively charged side chain is often critical for the biological activity of peptides, influencing their structure and interactions with other molecules.[1]
-
Therapeutic Peptides: Many therapeutic peptides, including antimicrobial peptides and peptide-based vaccines, contain lysine residues. Fmoc-Lys(Boc)-OH is essential for the synthesis of these drug candidates.[1]
-
Synthesis of Modified Peptides: The lysine side chain is a common site for modifications such as biotinylation, fluorescent labeling, or the attachment of other molecules to create peptide-drug conjugates.[2][4] The Boc protecting group can be selectively removed on-resin in some cases to allow for these modifications.
-
Epigenetics Research: Derivatives of Fmoc-Lys(Boc)-OH, such as Fmoc-Lys(Boc)(Me)-OH, are used to synthesize histone tail peptides with specific methylation patterns, which are crucial for studying epigenetic regulation.[12][13]
-
Complex Peptide Architectures: This building block is also utilized in the synthesis of more complex structures like peptide dendrimers.[2]
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-Lys(Boc)-OH.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)[14]
-
Fmoc-Lys(Boc)-OH[14]
-
Dimethylformamide (DMF), peptide synthesis grade[14]
-
20% (v/v) piperidine in DMF[15]
-
Coupling reagents (e.g., HBTU, DIEA)[14]
-
Dichloromethane (DCM)[14]
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[9]
Protocol:
-
Resin Swelling: The resin is swelled in DMF for approximately 1 hour in a reaction vessel.[15]
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine in DMF solution for 5-20 minutes. The resin is then washed thoroughly with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[6]
-
Amino Acid Activation and Coupling: In a separate vessel, Fmoc-Lys(Boc)-OH (typically 3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU and an activator base such as DIEA. This activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test like the Kaiser test.[6]
-
Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[16]
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the resin is washed and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on lysine) are removed by treating the resin with a cleavage cocktail containing a strong acid like TFA for 2-3 hours. Scavengers such as triisopropylsilane (TIS) and water are included to prevent side reactions.[9][17]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Below are diagrams illustrating the chemical structure of Fmoc-Lys(Boc)-OH, the workflow of a typical SPPS cycle, and the orthogonal deprotection strategy.
Caption: Chemical structure of Fmoc-Lys(Boc)-OH.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Orthogonal deprotection strategy.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. novacellbio.com [novacellbio.com]
- 12. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to Fmoc-Lys(Boc)-OtBu: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Lys(Boc)-OtBu, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester, is a triply protected amino acid derivative indispensable in advanced solid-phase peptide synthesis (SPPS). Its unique trifecta of orthogonal protecting groups—Fmoc, Boc, and OtBu—provides chemists with precise control over synthetic pathways, enabling the construction of complex peptides, branched peptides, and molecules with post-translational modifications. This guide details the chemical structure, physicochemical properties, and key experimental protocols associated with this versatile building block.
Chemical Structure and Physicochemical Properties
The strategic placement of three distinct protecting groups is central to the utility of Fmoc-L-Lys(Boc)-OtBu. The α-amino group is protected by the base-labile Fmoc group, the ε-amino group of the lysine side-chain is protected by the acid-labile Boc group, and the C-terminal carboxyl group is protected as an acid-labile tert-butyl (OtBu) ester. This arrangement allows for selective deprotection and modification at each functional site.
While comprehensive experimental data for this specific triply protected derivative is not consolidated in publicly available datasheets, its properties can be reliably inferred from its constituent parts and closely related analogues. The data presented below is a combination of calculated values and experimental data from its nearest chemical relatives, namely Fmoc-L-Lys(Boc)-OH and Fmoc-L-Lys-OtBu.
Table 1: Physicochemical Properties of Fmoc-L-Lys(Boc)-OtBu and Related Analogues
| Property | Fmoc-L-Lys(Boc)-OtBu | Fmoc-L-Lys(Boc)-OH (Analogue)[1] | Fmoc-L-Lys-OtBu·HCl (Analogue)[2][3] |
| IUPAC Name | (S)-tert-butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | N-alpha-Fmoc-L-lysine t-butyl ester hydrochloride[2] |
| Molecular Formula | C₃₀H₄₀N₂O₆ | C₂₆H₃₂N₂O₆ | C₂₅H₃₂N₂O₄·HCl |
| Molecular Weight | 524.65 g/mol | 468.54 g/mol [1] | 461.0 g/mol [2][3] |
| CAS Number | Not available | 71989-26-9[1] | 940941-43-5[2][3] |
| Appearance | White to off-white crystalline powder (Expected) | White powder[1] | White to off-white crystalline powder[3] |
| Melting Point | Not available | 130-135 °C (dec.)[1] | 90 - 97 °C[3] |
| Solubility | Soluble in DMF, DMSO, DCM, Chloroform (Expected) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Information not readily available |
| Water Solubility | Sparingly soluble (Expected) | Slightly soluble[1] | Information not readily available |
| Storage Temperature | 2-8 °C, protect from light and moisture (Recommended) | Store below +30°C[1] | 2 - 8 °C[3] |
graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [style=bold];// Define node for the image FmocLysBocOtBu [image="https://storage.googleapis.com/gemini-prod/images/30745e12-005d-4a1d-85f8-3e49e29549d8.png", label=""];
// Add labels with positions label_fmoc [label="Fmoc Group\n(Base-Labile)", pos="-2.5,1.5!", fontcolor="#202124"]; label_lys [label="L-Lysine\nBackbone", pos="0.5,-1.8!", fontcolor="#202124"]; label_boc [label="Boc Group\n(Acid-Labile)", pos="3.5,0.8!", fontcolor="#202124"]; label_otbu [label="OtBu Ester\n(Acid-Labile)", pos="2.5,-1.2!", fontcolor="#202124"];
}
Figure 1: Chemical structure of Fmoc-L-Lys(Boc)-OtBu.
Orthogonal Protection Strategy
The core advantage of Fmoc-L-Lys(Boc)-OtBu lies in its orthogonal protecting scheme. Each protecting group can be removed under specific conditions without affecting the others, allowing for sequential chemical modifications.
-
Fmoc Group (Nα-protection): Removed under mild basic conditions, typically with a 20% solution of piperidine in DMF. This is the fundamental deprotection step during the iterative cycle of Fmoc-based SPPS.
-
Boc Group (Nε-protection): Stable to the basic conditions used for Fmoc removal but is cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA). This allows for side-chain modification after the peptide backbone is fully assembled.
-
OtBu Group (C-terminal protection): Also cleaved by strong acids like TFA. It is stable to the basic conditions of Fmoc deprotection. Typically, the Boc and OtBu groups are removed simultaneously during the final cleavage of the peptide from the resin.
Figure 2: Orthogonal deprotection scheme for Fmoc-L-Lys(Boc)-OtBu.
Experimental Protocols
The following are generalized protocols for the use of Fmoc-L-Lys(Boc)-OtBu in a standard peptide synthesis workflow. Reagent concentrations, reaction times, and wash steps should be optimized for specific sequences and scales.
This protocol describes a single deprotection step within an automated or manual SPPS cycle.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes.
-
Pre-wash: Wash the resin with DMF (3 times).
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Allow the reaction to proceed for 5 minutes.
-
Drain and Repeat: Drain the reactor and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes. The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation: Perform a Kaiser test or chloranil test to confirm the presence of a free primary amine, indicating complete deprotection. The resin is now ready for the next coupling step.
This protocol removes the side-chain (Boc) and C-terminal (OtBu) protecting groups while simultaneously cleaving the peptide from an acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin).
-
Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers used depend on the amino acids present in the peptide sequence (e.g., Trp, Met, Cys).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution under a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 3: Workflow for incorporating Fmoc-L-Lys(Boc)-OtBu in SPPS.
Conclusion
Fmoc-L-Lys(Boc)-OtBu is a highly specialized and powerful reagent for peptide chemists. Its orthogonal protecting group strategy offers maximum flexibility for synthesizing complex and custom-designed peptides. While it is a less common derivative than its free-acid counterpart, its ability to protect the C-terminus is critical for specific applications, such as solution-phase fragment condensation or the synthesis of protected peptide fragments. A thorough understanding of its properties and the deprotection chemistry involved is essential for its successful application in research and drug development.
References
Role of Fmoc, Boc, and OtBu protecting groups
An In-depth Technical Guide on the Core Roles of Fmoc, Boc, and OtBu Protecting Groups
Introduction
In the intricate field of multi-step organic synthesis, particularly in the assembly of peptides and other complex molecules, protecting groups are indispensable tools.[1] They serve as temporary shields for reactive functional groups, preventing them from participating in unwanted side reactions and thereby directing the chemical transformations with high precision.[2] The strategic selection, application, and removal of these groups are fundamental to the success of a synthetic endeavor.[1]
A key concept governing the use of multiple protecting groups within a single molecule is orthogonality . An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[3][4][5] This enables the sequential modification of different parts of a molecule, a critical requirement for building complex structures like peptides.[3]
This technical guide provides a comprehensive examination of three of the most pivotal protecting groups in modern chemical synthesis: the 9-fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and the tert-butyl (OtBu) ester. It will delve into their chemical principles, roles in synthetic strategies, quantitative operational parameters, and detailed experimental protocols, aimed at researchers, scientists, and drug development professionals.
The 9-fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids in Solid-Phase Peptide Synthesis (SPPS).[6] Its introduction marked a significant advancement in peptide chemistry, forming the basis of the widely adopted Fmoc/tBu orthogonal strategy.[6][7]
Chemistry and Mechanism
The utility of the Fmoc group stems from its lability under mild basic conditions, a characteristic that contrasts sharply with the acid-labile nature of Boc and OtBu groups.[6]
-
Protection (Installation): The Fmoc group is typically introduced by reacting the α-amino group of an amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][7] Fmoc-OSu is generally preferred due to its higher stability and reduced tendency to cause side reactions.[7]
-
Deprotection (Cleavage): The key to the Fmoc group's function is the acidic nature of the proton at the C9 position of its fluorenyl ring system.[7] In the presence of a mild, non-nucleophilic base—most commonly a 20-30% solution of piperidine in N,N-dimethylformamide (DMF)—this proton is abstracted.[8][9] This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[7] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[9]
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. fiveable.me [fiveable.me]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Preparation of Fmoc-Lys(Boc)-OtBu
The orthogonally protected amino acid, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu), is a critical building block in solid-phase peptide synthesis (SPPS). Its unique protection scheme allows for the strategic incorporation of lysine into complex peptide sequences. The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with piperidine.[1][2] Concurrently, the acid-labile Boc (on the side-chain) and tert-butyl ester (on the C-terminus) groups offer robust protection throughout the peptide chain elongation and are typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[3][4][5] This orthogonal strategy is fundamental for synthesizing modified peptides, including those requiring side-chain labeling, branching, or cyclization.[3]
This technical guide provides a comprehensive overview of the synthesis of Fmoc-Lys(Boc)-OtBu, detailing the preparation of its precursor, Fmoc-Lys(Boc)-OH, and its subsequent esterification. The protocols provided are synthesized from established, high-yield methodologies.
Data Presentation
Table 1: Summary of Physicochemical and Purity Data for Key Compounds
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (HPLC) |
| Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine | Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | ≥99%[6][7] |
| Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester | Fmoc-Lys(Boc)-OtBu | C₃₀H₄₀N₂O₆ | 524.65 | High |
Table 2: Overview of Key Reaction Yields
| Reaction Stage | Starting Material | Product | Reported Yield |
| Stage 1 | L-Lysine (via copper complex) | Fmoc-Lys(Boc)-OH | 90%[7] |
| Stage 2 | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Boc)-OtBu | High[8] |
Synthesis Pathway
The synthesis of Fmoc-Lys(Boc)-OtBu is typically a two-stage process. First, the precursor Fmoc-Lys(Boc)-OH is prepared from L-lysine. Following purification, the carboxylic acid of this precursor is esterified to yield the final tert-butyl ester product.
Experimental Protocols
Stage 1: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH)
This protocol is adapted from a high-yield, one-pot synthesis method.[7] The initial steps involve the formation of a lysine copper(II) complex to protect the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group with Boc anhydride.
Materials:
-
L-lysine hydrochloride (HCl·Lys)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Methanol
-
8-Quinolinol
-
N-Hydroxysuccinimide (NHS)
-
Sodium carbonate (Na₂CO₃)
-
9-Fluorenylmethyl chlorocarbonate (Fmoc-Cl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Formation of [Lys(Boc)]₂Cu Complex:
-
To a stirred solution of L-lysine hydrochloride (2 mol) in 2M aqueous NaHCO₃ (2.0 L), add a solution of CuSO₄·5H₂O (1 mol) in water (2.0 L).
-
Add NaHCO₃ (2 mol) followed by a solution of Boc₂O (2.6 mol) in acetone (2.4 L).
-
Stir the mixture for 24 hours. Add methanol (0.5 L) and continue stirring for another 12 hours to decompose excess Boc₂O.
-
Add water (2.0 L) and ethyl acetate (2.0 L) and filter the resulting precipitate. Wash the precipitate thoroughly with water to yield the [Lys(Boc)]₂Cu complex.
-
-
One-Pot Synthesis of Fmoc-Lys(Boc)-OH:
-
Suspend the [Lys(Boc)]₂Cu complex (0.5 mol) in water (10 L) and add 8-quinolinol (1.3 mol) to remove the copper. Stir vigorously for 5 hours. This mixture, containing the liberated H-Lys(Boc)-OH, is referred to as Reaction Mixture 1 .
-
In a separate vessel, prepare Reaction Mixture 2 : Dissolve N-hydroxysuccinimide (0.211 mol) and Na₂CO₃ (0.106 mol) in water (0.120 L). Add acetone (0.1 L), followed by 9-fluorenylmethyl chlorocarbonate (Fmoc-Cl, 0.192 mol). Let this stand for 30 minutes with occasional stirring to form Fmoc-OSu in situ.
-
Dilute Reaction Mixture 2 with acetone (0.34 L) and pour it into the stirred Reaction Mixture 1.
-
After 1 hour, filter the white precipitate, wash it extensively with water, and dry under vacuum to yield Fmoc-Lys(Boc)-OH. The reported yield for this one-pot method is 90%, with a purity of 100% by HPLC.[7]
-
Stage 2: Synthesis of Fmoc-Lys(Boc)-OtBu from Fmoc-Lys(Boc)-OH
This protocol employs di-tert-butyl dicarbonate and a catalytic amount of DMAP for the esterification of the carboxylic acid, a method noted for its mild conditions and high efficiency.[8]
Materials:
-
Fmoc-Lys(Boc)-OH
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve Fmoc-Lys(Boc)-OH (1 eq.) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (e.g., 0.1-0.2 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, approx. 1.5-2.0 eq.).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted starting material and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Fmoc-Lys(Boc)-OtBu.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the final purified product.
References
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. researchgate.net [researchgate.net]
Technical Data for Fmoc-Protected Lysine Derivatives
This guide provides the molecular formula and weight for the protected amino acid derivative Fmoc-L-Lys(Boc)-OtBu and its common precursor, Fmoc-L-Lys(Boc)-OH. The data is intended for researchers, scientists, and professionals in drug development and peptide synthesis.
Overview of Fmoc-L-Lys(Boc)-OtBu
Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester, commonly abbreviated as Fmoc-L-Lys(Boc)-OtBu, is a triply protected amino acid derivative used in specialized applications of solid-phase peptide synthesis. The orthogonal protecting groups—Fmoc on the α-amine, Boc on the ε-amine, and a tert-butyl (OtBu) ester at the C-terminus—allow for selective deprotection strategies in the synthesis of complex peptides.
While its direct commercial availability is limited, it can be synthesized from its widely available carboxylic acid precursor, Fmoc-L-Lys(Boc)-OH.
Chemical Properties
The following table summarizes the molecular formula and weight for both the target compound and its common precursor. The values for Fmoc-L-Lys(Boc)-OtBu are calculated based on the addition of a tert-butyl group to the carboxylic acid of Fmoc-L-Lys(Boc)-OH.
| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Reference |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-L-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | [1][2] |
| Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester | Fmoc-L-Lys(Boc)-OtBu | C₃₀H₄₀N₂O₆ | 524.65 | Calculated |
Note: The molecular formula and weight for Fmoc-L-Lys(Boc)-OtBu are theoretical values derived by chemical modification of the precursor Fmoc-L-Lys(Boc)-OH, as direct catalog data for this specific derivative was not found.
Logical Relationship of Compounds
The relationship between the precursor and the final product is a standard esterification reaction.
Figure 1. Synthesis relationship from precursor to target compound.
References
An In-depth Technical Guide to the Orthogonal Protection Strategy with Fmoc-Lys(Boc)-OtBu
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the ability to selectively unmask reactive functional groups is paramount. The orthogonal protection strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the controlled, sequential assembly of amino acids into complex peptides. This guide provides a detailed exploration of a common and powerful orthogonal system utilizing the Fmoc-Lys(Boc)-OtBu building block, a derivative of lysine with three distinct protecting groups.
The Core Principle of Orthogonality
Orthogonality in peptide synthesis refers to the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] This allows for a hierarchical deprotection scheme, which is essential for building complex peptide architectures, including branched and cyclic peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a prime example of an orthogonal system.[2]
In the case of Fmoc-Lys(Boc)-OtBu, we have a three-tiered system of protection:
-
Nα-Fmoc group: Protects the alpha-amino group of the lysine. It is base-labile and is removed at each cycle of peptide chain elongation.
-
Nε-Boc group: Protects the epsilon-amino group of the lysine side chain. It is acid-labile and is typically removed during the final cleavage of the peptide from the resin.
-
C-terminal OtBu group: Protects the C-terminal carboxylic acid. It is also acid-labile and is removed simultaneously with the Boc group during the final cleavage.
This strategic arrangement allows for the selective deprotection of the Nα-amino group for chain elongation, while the side chain and C-terminus remain protected until the final step.
Data Presentation: Deprotection Conditions and Efficiency
The successful implementation of this orthogonal strategy hinges on the precise control of deprotection conditions. The following tables summarize the key parameters for the selective removal of each protecting group.
| Protecting Group | Reagent | Concentration | Solvent | Time | Typical Efficiency |
| Fmoc | Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | >99% |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 2 min | >99% | |
| Boc | Trifluoroacetic Acid (TFA) | 95% (v/v) | with scavengers | 1-3 hours | >95% |
| OtBu | Trifluoroacetic Acid (TFA) | 95% (v/v) | with scavengers | 1-3 hours | >95% |
Table 1: Deprotection Conditions and Efficiencies. Data compiled from multiple sources. Efficiency can be sequence-dependent.
| Side Reaction | Conditions Favoring Formation | Typical Occurrence | Mitigation Strategies |
| Diketopiperazine Formation | At the dipeptide stage, especially with Pro or Gly at the C-terminus, during Fmoc deprotection. | Sequence-dependent | Use of dipeptides with a pseudoproline structure; immediate coupling after Fmoc deprotection. |
| Aspartimide Formation | Aspartic acid followed by a small amino acid (e.g., Gly, Ala, Ser) during Fmoc deprotection. | ~8% with standard conditions | Use of sterically hindered protecting groups on the Asp side chain; optimized deprotection conditions.[3] |
| t-Butylation | During final TFA cleavage, reaction of t-butyl cations with nucleophilic residues (Trp, Cys, Met). | Can be significant without scavengers | Addition of scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail. |
Table 2: Common Side Reactions and Mitigation Strategies.
Experimental Protocols
The following are detailed methodologies for the key steps in utilizing Fmoc-Lys(Boc)-OtBu in SPPS.
Protocol 1: Nα-Fmoc Deprotection
Objective: To selectively remove the Fmoc group from the N-terminus of the peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3-5 times) and proceed to the next amino acid coupling step.
Protocol 2: Final Cleavage and Deprotection of Boc and OtBu Groups
Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the acid-labile Boc and OtBu protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. For peptides containing arginine protected with Pbf, the cleavage time may need to be extended.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: Workflow of SPPS using Fmoc-Lys(Boc)-OtBu.
References
Fmoc-Lys(Boc)-OtBu: A Technical Guide to Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical appearance and solubility of Nα-Fmoc-Nε-Boc-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these fundamental properties is paramount for its effective storage, handling, and application in the development of peptide-based therapeutics and research reagents.
Physical Appearance
Fmoc-Lys(Boc)-OtBu is typically supplied as a solid material. Visual inspection and microscopic analysis are key to confirming the identity and purity of the substance.
Macroscopic and Microscopic Characteristics
The compound generally presents as a white to off-white crystalline powder .[] Variations in appearance, such as a more yellowish hue, may indicate the presence of impurities. While macroscopic evaluation provides a preliminary assessment, microscopic techniques are essential for a more detailed characterization of the powder's morphology.
Table 1: Physical Appearance of Fmoc-Lys(Boc)-OtBu and Related Analogues
| Compound | Form | Color |
| Fmoc-D-Lys-OtBu | Crystalline Powder | White to off-white |
| Fmoc-L-Lys-OtBu | Solid | Off-white to yellow |
| Fmoc-Lys(Boc)-OH | Solid / Powder | White to off-white |
Solubility Profile
The solubility of Fmoc-Lys(Boc)-OtBu is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions in automated peptide synthesizers. Due to the presence of the lipophilic Fmoc, Boc, and OtBu protecting groups, the compound exhibits poor solubility in aqueous solutions but is readily soluble in a range of common organic solvents.
While specific quantitative solubility data for Fmoc-Lys(Boc)-OtBu is not extensively published, the solubility profile of the closely related analogue, Fmoc-Lys(Boc)-OH, provides a strong indication of suitable solvents. The tert-butyl ester in Fmoc-Lys(Boc)-OtBu is expected to further increase its solubility in non-polar organic solvents compared to the free carboxylic acid.
Table 2: Solubility of Fmoc-Lys(Boc)-OH (Analogue)
| Solvent | Solubility (mg/mL) | Classification |
| Dimethyl Sulfoxide (DMSO) | ≥100.8 | Very Soluble |
| Ethanol (EtOH) | ≥51 | Freely Soluble |
| Water | ≥4.69 | Slightly Soluble |
| Chloroform | Soluble | Soluble |
| Dichloromethane (DCM) | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
Data for Fmoc-Lys(Boc)-OH is presented as a proxy for Fmoc-Lys(Boc)-OtBu.
Experimental Protocols
The following sections detail standardized methodologies for the characterization of the physical appearance and the determination of the solubility of Fmoc-Lys(Boc)-OtBu.
Protocol for Characterization of Physical Appearance
This protocol outlines the steps for the visual and microscopic examination of Fmoc-Lys(Boc)-OtBu powder.
Materials:
-
Spatula
-
White weighing paper or watch glass
-
Light microscope
-
Microscope slides and cover slips
-
Methanol or other suitable wetting agent
Procedure:
-
Macroscopic Examination:
-
Place a small amount of the Fmoc-Lys(Boc)-OtBu powder on a clean, white surface.
-
Visually inspect the powder under adequate lighting for its color, texture (e.g., crystalline, amorphous), and the presence of any visible impurities or discoloration.
-
-
Microscopic Examination:
-
Place a small quantity of the powder onto a clean microscope slide.
-
If the powder is prone to aggregation, add a single drop of a suitable wetting agent (e.g., methanol) and carefully place a cover slip over the suspension.
-
Examine the sample under a light microscope at various magnifications (e.g., 10x, 40x, 100x).
-
Observe and record the particle morphology, such as crystal shape and size distribution.
-
Protocol for Determination of Solubility
This protocol describes a method for determining the approximate solubility of Fmoc-Lys(Boc)-OtBu in various solvents.
Materials:
-
Fmoc-Lys(Boc)-OtBu
-
Selection of solvents (e.g., DMSO, DMF, DCM, Acetone, Ethyl Acetate, Water)
-
Analytical balance
-
Vortex mixer
-
Small vials or test tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes
Procedure:
-
Preparation:
-
Accurately weigh a specific amount of Fmoc-Lys(Boc)-OtBu (e.g., 10 mg) into a series of labeled vials.
-
-
Solvent Addition:
-
To the first vial, add a small, precise volume of the chosen solvent (e.g., 100 µL).
-
-
Dissolution:
-
Vortex the vial vigorously for at least 30 seconds.
-
Visually inspect the solution for any undissolved particles.
-
-
Incremental Solvent Addition:
-
If the solid has not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the vortexing and inspection steps.
-
Continue adding the solvent in increments until the solid is completely dissolved, or until a large volume of solvent has been added, indicating poor solubility.
-
-
Calculation:
-
Calculate the approximate solubility by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.
-
Repeat this procedure for each of the selected solvents.
-
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflows for characterizing the physical and chemical properties of Fmoc-Lys(Boc)-OtBu.
References
An In-depth Technical Guide to Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern peptide synthesis, the Fmoc/tBu strategy stands as the predominant methodology for Solid-Phase Peptide Synthesis (SPPS). This approach is favored for its mild reaction conditions, high efficiency, and suitability for automated processes.[1][2] Central to this strategy is the use of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids. For the incorporation of lysine, a crucial amino acid in many biologically active peptides, Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is the indispensable, standard derivative.[3]
This technical guide provides a comprehensive overview of the core features of Fmoc-Lys(Boc)-OH, its physicochemical properties, detailed experimental protocols for its use in SPPS, and its role in producing high-purity peptides for research and therapeutic applications.[4][5]
Core Features and Chemical Properties
Fmoc-Lys(Boc)-OH is a derivative of L-lysine featuring two critical protecting groups that enable its seamless integration into a growing peptide chain.[1] The Nα-amino group is protected by the base-labile Fmoc group, while the Nε-amino group on the side chain is protected by the acid-labile Boc (tert-butoxycarbonyl) group.[4] This dual-protection scheme is the foundation of its utility in SPPS.
The primary advantage of Fmoc-Lys(Boc)-OH lies in its perfect orthogonality.[] The Fmoc group is selectively removed under mild basic conditions (typically with piperidine), leaving the acid-labile Boc group and other tert-butyl (tBu)-based side-chain protecting groups intact.[7][8] These side-chain protectors are only removed during the final, strongly acidic cleavage step, which releases the peptide from the solid support.[1] This prevents unwanted side reactions on the lysine side chain during the iterative cycles of peptide elongation.[]
Figure 1: Orthogonality of Fmoc and Boc/tBu protecting groups in SPPS.
The structure of Fmoc-Lys(Boc)-OH is designed for stability and reactivity under specific, controlled conditions.
Figure 2: Chemical structure of Nα-Fmoc-Nε-Boc-L-lysine.
The physical and chemical properties of Fmoc-Lys(Boc)-OH are well-defined, ensuring consistency in synthesis protocols. High purity (typically ≥99%) and enantiomeric purity (≥99.8% L-isomer) are critical for preventing truncated sequences or stereochemical impurities in the final peptide.[1]
| Property | Value | Reference(s) |
| Synonym | N-α-Fmoc-N-ε-t-Boc-L-lysine | [4] |
| CAS Number | 71989-26-9 | [4][9] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |
| Molecular Weight | 468.5 g/mol | [4][10] |
| Melting Point | 130-135 °C (decomposes) | [9] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Soluble in DMF, DMSO, NMP, Chloroform | [4][9][12] |
| Storage Temp. | Store below +30°C | [9] |
Experimental Protocols
The following sections provide standardized protocols for the use of Fmoc-Lys(Boc)-OH in a typical SPPS workflow. Adjustments may be required based on the specific peptide sequence and resin used.[5]
A single cycle of amino acid addition in Fmoc-SPPS involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Figure 3: Standard workflow for one cycle of Fmoc-SPPS.
Methodology: Single Amino Acid Coupling Cycle
-
Resin Swelling: Place the desired amount of resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[13]
-
Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[13]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF for several minutes.[5][13]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[13]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[13]
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.[14]
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) are removed simultaneously.
Methodology: Cleavage from Resin
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[5][13]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Scavengers like TIS are crucial to trap the highly reactive carbocations generated from the cleavage of Boc and tBu groups, preventing side reactions with sensitive residues like tryptophan or tyrosine.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the mixture to react for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.[13]
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.[13] The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
While the Fmoc/tBu strategy is robust, certain side reactions can occur. Awareness of these issues is key to optimizing synthesis outcomes.
| Side Reaction | Description | Sequence Dependence | Mitigation Strategies | Reference(s) |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. | High risk when Proline is the 2nd or 3rd residue. | Use bulky 2-chlorotrityl (2-CTC) resin; couple the first two amino acids as a pre-formed dipeptide. | [16] |
| Aspartimide Formation | Cyclization of an aspartic acid side chain, catalyzed by the piperidine used for Fmoc deprotection. Can lead to a mixture of α- and β-aspartyl peptides. | High risk in Asp-Gly, Asp-Ala, Asp-Ser sequences. | Add HOBt to the deprotection solution; use protecting groups designed to hinder cyclization. | [16] |
| Racemization | Epimerization of the chiral center, particularly during the activation step. | Cysteine and Histidine are highly susceptible. | Use additives like HOBt or HOAt during coupling; avoid excessive pre-activation times or high temperatures. | |
| 3-(1-Piperidinyl)alanine Formation | Occurs when synthesizing peptides with a C-terminal cysteine. The base can catalyze the elimination of the sulfhydryl group, and the resulting dehydroalanine reacts with piperidine. | C-terminal Cysteine. | Use a sterically bulky protecting group on the cysteine side chain (e.g., Trityl). | [16] |
Applications
The reliability of Fmoc-Lys(Boc)-OH makes it fundamental to a wide range of applications in peptide science:
-
Therapeutic Peptides: Essential for synthesizing peptide-based drugs, including antimicrobial peptides and peptide vaccines where lysine's positive charge is critical for function.[4]
-
Peptide-Drug Conjugates: The lysine side chain is a common site for attaching cytotoxic drugs, imaging agents, or other molecules.[1][9]
-
Complex Peptide Architectures: Used in the synthesis of peptide dendrimers and cyclic peptides.[1][9]
-
Post-Translational Modifications: Serves as the foundation for introducing modifications like methylation or acetylation to study histone tails and epigenetics.[3]
Conclusion
Fmoc-Lys(Boc)-OH is a cornerstone reagent in modern solid-phase peptide synthesis due to its robust and orthogonal protection scheme, which ensures the specific and efficient incorporation of lysine.[4] Its compatibility with standard Fmoc/tBu protocols, excellent solubility, and the high purity achievable in final peptide products make it the preferred choice for researchers in academia and the pharmaceutical industry.[1][] A thorough understanding of its properties and the associated experimental protocols is essential for the successful synthesis of complex and high-purity peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. novacellbio.com [novacellbio.com]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Lys(Boc)-OtBu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Boc)-OtBu, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its trifunctional nature, with three distinct protecting groups (Fmoc, Boc, and OtBu), allows for a highly versatile and orthogonal strategy in the synthesis of complex peptides. This document provides detailed application notes and experimental protocols for the effective use of Fmoc-Lys(Boc)-OtBu in SPPS.
The Fmoc group on the α-amine is base-labile, typically removed with piperidine, allowing for sequential peptide chain elongation.[1] The Boc group on the ε-amine of the lysine side chain and the OtBu ester at the C-terminus are both acid-labile and are removed during the final cleavage step with strong acid, such as trifluoroacetic acid (TFA).[2][3] This orthogonal protection scheme is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.[4][]
Chemical Properties and Applications
Fmoc-Lys(Boc)-OtBu is primarily utilized for the introduction of a lysine residue at the C-terminus of a peptide sequence. The tert-butyl ester provides protection for the C-terminal carboxylic acid, preventing its participation in side reactions during peptide synthesis. This derivative is particularly useful in the synthesis of fully protected peptide fragments that can be later used in fragment condensation strategies.
The key advantage of this building block lies in its compatibility with the Fmoc-SPPS workflow. The robust Boc and OtBu protecting groups are stable to the repetitive basic conditions used for Fmoc deprotection, ensuring the integrity of the lysine side-chain and the C-terminus throughout the synthesis.[6]
Data Presentation: Quantitative Parameters in Fmoc-Lys(Boc)-OtBu SPPS
The following table summarizes key quantitative data and conditions for the use of Fmoc-Lys(Boc)-OH (as a representative analogue for coupling) in SPPS. These values are representative and may require optimization based on the specific peptide sequence and resin.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | With modern coupling reagents like HBTU/HATU, high coupling efficiency is achievable. Monitoring with a ninhydrin test is recommended.[7] |
| Fmoc-Lys(Boc)-OH Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents | 3 - 5 eq. (e.g., HBTU) | |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered couplings. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A two-step deprotection (e.g., 5 min + 15 min) is common for efficient removal.[8] |
| Final Cleavage Reagent | TFA-based cocktail | e.g., TFA/TIS/H₂O (95:2.5:2.5) |
| Cleavage Time | 2 - 4 hours | Sequence-dependent; optimization may be necessary. |
| Expected Crude Peptide Purity | 60 - 80% (by HPLC) | Highly dependent on the peptide sequence and synthesis efficiency.[8] |
| Expected Purified Peptide Yield | 30 - 50% | Post-purification yield based on the initial resin loading.[8] |
Experimental Protocols
These protocols provide a detailed methodology for the incorporation of a C-terminal lysine using a resin pre-loaded with Fmoc-Lys(Boc)-OH, followed by chain elongation and final cleavage.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for your synthesis (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide). For this protocol, we will assume the use of a pre-loaded Fmoc-Lys(Boc)-Wang resin.
-
Weighing the Resin: Weigh the desired amount of resin (e.g., 200 mg with a loading of 0.5 mmol/g for a 0.1 mmol scale synthesis) into a solid-phase synthesis vessel.[8]
-
Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[8]
-
Drain the DMF from the vessel.
Protocol 2: SPPS Cycle for Peptide Chain Elongation
This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[9]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[10]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. Allow pre-activation for 5 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, with the beads remaining yellow, indicates complete coupling). If the test is positive, a recoupling step may be necessary.[9]
-
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and tBu/OtBu protecting groups.
-
Final Fmoc Removal: After the final coupling step, perform one last Fmoc deprotection as described in Protocol 2, step 1.
-
Resin Washing and Drying:
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective cocktail for many peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[10][11] TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.[4]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[8]
-
A white precipitate of the peptide should form.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Fmoc-Lys(Boc)-OtBu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Boc)-OtBu (Nα-9-fluorenylmethyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine tert-butyl ester) is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of orthogonal protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine, allows for the selective elongation of the peptide backbone and subsequent side-chain modifications.[1][2] The tert-butyl ester (OtBu) protects the C-terminal carboxyl group. This document provides a detailed protocol for the efficient coupling of Fmoc-Lys(Boc)-OtBu to a resin-bound peptide chain, a fundamental step in the synthesis of lysine-containing peptides.
The success of the coupling reaction is paramount for the overall yield and purity of the final peptide.[3] Factors influencing the efficiency of this step include the choice of coupling reagent, solvent, reaction time, and temperature. This protocol will detail a standard procedure and discuss common variations and troubleshooting strategies.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and potential for side reactions during the incorporation of Fmoc-Lys(Boc)-OtBu. While the bulky Boc and OtBu groups can present some steric hindrance, a variety of modern coupling reagents can achieve high yields and purity.[4] The following table summarizes the expected performance of commonly used coupling reagents for this purpose.
| Coupling Reagent/Method | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Expected Crude Purity (%)[5] | Key Advantages & Disadvantages |
| HATU/DIPEA | Uronium Salt | 1:0.95:2 | 30-60 | >95%[6] | Advantages: High reactivity, fast reaction times, low racemization.[7] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[8] |
| HBTU/DIPEA | Uronium Salt | 1:0.95:2 | 60-120 | 90-95% | Advantages: Widely used, effective for most couplings. Disadvantages: Slightly less reactive than HATU.[6] |
| PyBOP/DIPEA | Phosphonium Salt | 1:1:2 | 60-120 | 90-95% | Advantages: Byproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts. Disadvantages: Can be less effective for highly hindered couplings. |
| DIC/Oxyma | Carbodiimide/Additive | 1:1:1 | 120-240 | 85-92% | Advantages: Cost-effective, simple byproducts (soluble urea). Disadvantages: Slower reaction times, less effective for sterically hindered amino acids. |
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase coupling of Fmoc-Lys(Boc)-OtBu to a resin. The protocol assumes a standard Fmoc-SPPS workflow on a rink amide or Wang resin.
Materials and Reagents
-
Fmoc-Lys(Boc)-OtBu
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)
-
Solid-phase peptide synthesis vessel
-
Shaker
-
Solutions for Kaiser Test (Ninhydrin test)
Pre-Coupling: Fmoc Deprotection
Before coupling Fmoc-Lys(Boc)-OtBu, the N-terminal Fmoc group of the resin-bound peptide must be removed.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Removal:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Protocol using HATU
This protocol describes the in-situ activation and coupling of Fmoc-Lys(Boc)-OtBu using HATU, a highly efficient coupling reagent.
-
Preparation of the Amino Acid Solution:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OtBu (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
-
Activation:
-
Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution.
-
Briefly mix the solution. Pre-activation time should be minimal (1-2 minutes) before adding to the resin.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Lys(Boc)-OtBu solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[5]
-
-
Monitoring the Reaction:
-
After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[10]
-
A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), the coupling is incomplete. In this case, a second coupling (double coupling) should be performed by repeating steps 1-3 with a fresh solution of activated amino acid.[4]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Mandatory Visualizations
Signaling Pathway of Fmoc-Lys(Boc)-OtBu Coupling via HATU Activation
Caption: Mechanism of Fmoc-Lys(Boc)-OtBu activation and coupling.
Experimental Workflow for Fmoc-Lys(Boc)-OtBu Coupling
Caption: Workflow for the coupling of Fmoc-Lys(Boc)-OtBu.
Logical Relationship of Protecting Groups
Caption: Orthogonal protecting groups of Fmoc-Lys(Boc)-OtBu.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Fmoc-Lys(Boc)-OtBu in the Synthesis of Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Boc)-OtBu, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, with orthogonally protected α-amino, ε-amino, and C-terminal carboxyl groups, offers exceptional versatility for the creation of complex and modified peptides. The Fmoc group on the α-amino function is labile to mild basic conditions (e.g., piperidine), the Boc group protecting the ε-amino group of the lysine side chain is removed by acid (e.g., trifluoroacetic acid, TFA), and the tert-butyl (OtBu) ester at the C-terminus is also cleaved under acidic conditions, typically simultaneously with the Boc group during the final cleavage from the resin.[1][2] This orthogonal protection scheme allows for the selective deprotection and modification of the lysine side chain, making it an invaluable tool for synthesizing a variety of modified peptides, including ubiquitinated peptides, branched peptides, and antibody-drug conjugates (ADCs).
Key Applications
Fmoc-Lys(Boc)-OtBu is instrumental in several advanced peptide synthesis applications:
-
Synthesis of Ubiquitinated and SUMOylated Peptides: The ε-amino group of lysine is the attachment site for ubiquitin and Small Ubiquitin-like Modifier (SUMO) proteins. Fmoc-Lys(Boc)-OtBu allows for the site-specific incorporation of these modifications.
-
Branched Peptide Synthesis: The lysine side chain can serve as a branching point for the synthesis of a second peptide chain, leading to the creation of multivalent peptides, synthetic vaccines, and drug delivery scaffolds.[3]
-
Antibody-Drug Conjugate (ADC) Linkers: The lysine side chain can be modified to attach cytotoxic drugs to antibodies through specialized linkers, a critical application in targeted cancer therapy.[][]
-
Lipidated Peptides: The ε-amino group can be acylated with fatty acids to produce lipidated peptides with enhanced membrane association and pharmacokinetic properties.
Data Presentation: Purity of Fmoc-Amino Acids for Peptide Synthesis
The purity of the starting materials is critical for the successful synthesis of high-quality peptides. The following table presents typical HPLC purity data for commercially available Fmoc-amino acids, including Fmoc-Lys(Boc)-OH, which is a precursor to Fmoc-Lys(Boc)-OtBu. High purity of the amino acid building blocks minimizes the accumulation of deletion and other side-product sequences.
| S.No | Name of Amino Acid | HPLC Purity (%) | Impurity (%) |
| 1. | Fmoc-Lys(Boc)-OH | 99.58 | 0.42 |
| 2. | Fmoc-Thr(tBu)-OH | 99.75 | 0.25 |
| 3. | Fmoc-Gln(Trt)-OH | 99.39 | 0.61 |
| 4. | Fmoc-Ser(tBu)-OH | 99.21 | 0.79 |
| 5. | Fmoc-Asp(OtBu)-OH | 99.57 | 0.43 |
| 6. | Fmoc-Asn(Trt)-OH | 98.7 | 1.3 |
| 7. | Fmoc-Met-OH | 99.53 | 0.47 |
| 8. | Fmoc-Phe-OH | 99.03 | 0.97 |
| 9. | Fmoc-Tyr(tBu)-OH | 98.78 | 1.22 |
| 10. | Fmoc-Ala-OH | 99.69 | 0.31 |
| 11. | Fmoc-Gly-OH | 99.27 | 0.73 |
| 12. | Fmoc-Arg(Pbf)-OH | 97.5 | 2.5 |
| 13. | Fmoc-Val-OH | 98.88 | 1.12 |
| 14. | Fmoc-Leu-OH | 99.62 | 0.38 |
| 15. | Fmoc-Trp(Boc)-OH | 96.71 | 3.29 |
| 16. | Boc-His(Trt)-OH | 98.99 | 1.01 |
Table adapted from a study on the impact of Fmoc-amino acid purity on peptide synthesis.[6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Ubiquitinated Histone H2A Peptide Fragment
This protocol describes the synthesis of a ubiquitinated histone H2A peptide fragment, Ac-AVLLPK-K(Ub)-TESHHKAKGK, where ubiquitin is attached to Lys119. This modification is crucial in the DNA damage response.[7]
1. Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Mtt)-OH for the ubiquitination site and Fmoc-Lys(Boc)-OH for other lysine residues)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents: HATU, HOBt, DIPEA
-
1% TFA in DCM for Mtt deprotection
-
Ubiquitin-thioester
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethylether (cold)
-
HPLC grade acetonitrile and water
2. Synthesis of the Main Peptide Chain:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) using HATU/HOBt/DIPEA in DMF for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Lys(Mtt)-OH at the position for ubiquitination.
3. On-Resin Ubiquitination:
-
After assembling the full peptide chain with the N-terminal Fmoc group intact, wash the resin with DCM.
-
Selectively deprotect the Mtt group from the lysine side chain using 1% TFA in DCM (10 x 2 min).
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
Dissolve ubiquitin-thioester in a ligation buffer and add to the resin.
-
Allow the ligation reaction to proceed overnight.
-
Wash the resin extensively with DMF.
4. Cleavage and Deprotection:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
5. Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry. A study synthesizing a similar ubiquitinated H2A peptide reported a yield of 20% with high purity confirmed by HRMS.[7]
Protocol 2: Synthesis of a Branched Peptide
This protocol outlines the synthesis of an unsymmetrically branched peptide using an orthogonally protected lysine derivative like Fmoc-Lys(ivDde)-OH as the branching point. Microwave-enhanced SPPS can significantly accelerate this process.[8]
1. Materials and Reagents:
-
Wang or Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(ivDde)-OH)
-
DMF, DCM
-
Piperidine
-
Coupling reagents (e.g., HCTU, DIPEA)
-
2% Hydrazine in DMF for ivDde deprotection
-
Cleavage cocktail
-
Diethylether (cold)
2. Synthesis of the Main Peptide Chain:
-
Synthesize the main peptide chain on the solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.
3. Selective Deprotection and Branching:
-
Once the main chain is assembled, treat the resin with 2% hydrazine in DMF (2 x 15 min) to selectively remove the ivDde protecting group from the lysine side chain.
-
Wash the resin thoroughly with DMF.
-
Synthesize the second peptide chain on the deprotected ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.
4. Cleavage, Deprotection, and Purification:
-
After completion of both peptide chains, cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail.
-
Precipitate, wash, and dry the crude peptide.
-
Purify by reverse-phase HPLC. Microwave-assisted synthesis of branched peptides has been reported to yield purities in the range of 71-77%.[8]
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) Linker
This protocol describes the synthesis of a cleavable linker-payload conjugate that can be subsequently attached to an antibody. This example uses a dipeptide linker, which is often cleaved by lysosomal enzymes like cathepsin B.
1. Materials and Reagents:
-
Fmoc-Lys(Boc)-OtBu
-
Fmoc-Phe-OH
-
p-aminobenzyl alcohol (PAB) spacer
-
Cytotoxic payload (e.g., MMAE) with a reactive amine
-
Coupling reagents (HATU, DIPEA)
-
Reagents for maleimide activation (e.g., maleimidocaproic acid)
-
Solvents: DMF, DCM
-
Purification: Preparative HPLC
2. Synthesis of the Linker-Payload:
-
Couple Fmoc-Lys(Boc)-OH to the PAB spacer.
-
Deprotect the Fmoc group and couple Fmoc-Phe-OH.
-
Deprotect the Fmoc group of the dipeptide-PAB conjugate.
-
Conjugate the cytotoxic payload (e.g., MMAE) to the deprotected N-terminus of the dipeptide linker using HATU/DIPEA.
-
Purify the linker-payload conjugate by preparative HPLC.
3. Maleimide Activation:
-
React the purified linker-payload with maleimidocaproic acid using HATU/DIPEA to introduce a maleimide group for antibody conjugation.
-
Purify the final maleimide-activated linker-payload by preparative HPLC and lyophilize.
4. Antibody Conjugation:
-
Partially reduce the interchain disulfide bonds of a monoclonal antibody using a reducing agent like TCEP.
-
Conjugate the maleimide-activated linker-payload to the exposed thiol groups on the antibody.
-
Purify the resulting ADC using size-exclusion chromatography.
Visualizations
Signaling Pathways
Experimental Workflows
References
Application Notes and Protocols: Step-by-Step Fmoc Deprotection of Fmoc-Lys(Boc)-OtBu
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the solution-phase deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Nα-Fmoc-Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu). The Fmoc protecting group is a base-labile protecting group for the α-amino group of amino acids, and its removal is a critical step in peptide synthesis and other organic syntheses. This protocol outlines a standard and efficient procedure using piperidine in N,N-dimethylformamide (DMF), a widely used method for this transformation. Included are a step-by-step experimental protocol, methods for reaction monitoring, product isolation, and characterization, as well as expected quantitative data.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), due to its facile removal under mild basic conditions.[1] This orthogonality to acid-labile side-chain protecting groups, such as the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) esters, allows for the selective deprotection of the N-terminal α-amino group, enabling stepwise peptide chain elongation.[2] The deprotection reaction proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[3] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The liberated DBF is subsequently trapped by the amine base to form a stable adduct.[4]
This application note focuses on the solution-phase deprotection of Fmoc-Lys(Boc)-OtBu, a commonly used protected amino acid derivative. The protocol is designed to provide researchers with a reliable method to obtain H-Lys(Boc)-OtBu in high yield and purity, suitable for subsequent synthetic steps.
Chemical Transformation
The overall chemical reaction is the base-mediated removal of the Fmoc group from Fmoc-Lys(Boc)-OtBu to yield H-Lys(Boc)-OtBu and a dibenzofulvene-piperidine adduct.
References
Application Notes and Protocols: Final Cleavage and Deprotection of Peptides Containing Lys(Boc)-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics and research tools. The final step in SPPS, the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is critical for obtaining a high-purity final product. This document provides detailed protocols for the final cleavage and deprotection of peptides containing the Lys(Boc)-OtBu motif, where the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is protected as a tert-butyl (OtBu) ester.
The strategy of using Boc for the lysine side chain and OtBu for the C-terminus is common in Fmoc-based SPPS. Both protecting groups are acid-labile and are typically removed in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). The choice of cleavage cocktail, which includes TFA and various scavengers, is crucial to prevent side reactions and ensure high yield and purity of the target peptide.
Key Considerations for Cleavage and Deprotection
The successful cleavage and deprotection of peptides with Lys(Boc)-OtBu hinges on several factors:
-
Complete Removal of Protecting Groups: The strong acidic conditions must be sufficient to completely cleave the Boc group from the lysine side chain and the OtBu ester from the C-terminus. Incomplete deprotection results in impurities that can be difficult to remove during purification.[1]
-
Minimization of Side Reactions: The cleavage of Boc and OtBu groups generates reactive tert-butyl cations. These cations can alkylate nucleophilic residues in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[2][3]
-
Use of Scavengers: To prevent side reactions from tert-butyl cations, scavengers are included in the cleavage cocktail. These are nucleophilic compounds that trap the reactive carbocations.[2][3] Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.
Experimental Protocols
This section provides detailed protocols for the final cleavage, precipitation, and initial purification of peptides containing Lys(Boc)-OtBu.
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent B): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)[2][4]
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3 x 10 mL) to ensure it is free of residual solvents from synthesis and then dry thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decanting process two more times to remove residual TFA and scavengers.[8]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or under vacuum to obtain the crude peptide.[7]
-
Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues
For peptides containing sensitive amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more robust scavenger cocktail is required to prevent side reactions.[4]
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (v/v/w/v/v)[9]
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
-
Nitrogen or Argon gas supply
Procedure:
The procedure is identical to Protocol 1, with the substitution of Reagent K for the standard cleavage cocktail in step 2. The reaction time may be extended to 2.5 hours for peptides with multiple arginine residues.[4]
Data Presentation
The efficiency of the cleavage and deprotection process is typically assessed by analyzing the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). The following tables summarize typical expected outcomes.
Table 1: Typical Cleavage Efficiency and Crude Purity
| Peptide Sequence Example | Cleavage Cocktail | Cleavage Time (hours) | Expected Crude Purity (%) | Major Impurities |
| H-Gly-Lys(Boc)-Ala-Phe-OtBu | Reagent B | 2 | > 85 | Truncated sequences |
| H-Trp-Lys(Boc)-Met-Gly-OtBu | Reagent K | 2.5 | > 80 | t-butylated Trp, oxidized Met |
Table 2: Common Side Products and Their Mass Shifts
| Side Reaction | Affected Residue(s) | Mass Shift (Da) | Prevention Strategy |
| t-Butylation | Trp, Tyr, Met, Cys | +56 | Use of scavengers (TIS, Thioanisole, EDT)[3][10] |
| Oxidation | Met | +16 | Inclusion of EDT or other reducing agents[3] |
| Trifluoroacetylation | N-terminus, Lys | +96 | Minimize TFA exposure time[7] |
Post-Cleavage Purification and Analysis
Following cleavage and precipitation, the crude peptide requires purification, most commonly by RP-HPLC.[11]
Purification Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water. If solubility is an issue, small amounts of acetonitrile or acetic acid can be added.[8]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for peptide purification.[12]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might be 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[8]
-
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 210-220 nm.[11]
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.[1]
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry, fluffy powder.[11]
Analytical Techniques:
-
Analytical RP-HPLC: Used to determine the purity of the crude and purified peptide by measuring the peak area of the target peptide relative to the total peak area.[13]
-
Mass Spectrometry (MS): Confirms the identity of the synthesized peptide by verifying its molecular weight.[12][14]
Visualized Workflows
Cleavage and Deprotection Workflow
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. almacgroup.com [almacgroup.com]
- 14. ijsra.net [ijsra.net]
Application Notes and Protocols: Fmoc-Lys(Boc)-OtBu in Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of branched peptides, such as multiple antigenic peptides (MAPs) and peptide dendrimers, is a critical technique in drug discovery, immunology, and materials science. These complex architectures offer enhanced biological activity, increased epitope presentation, and unique structural properties. A key building block for the controlled, stepwise synthesis of such molecules is Nα-Fmoc-Nε-Boc-L-lysine-OtBu (Fmoc-Lys(Boc)-OtBu). This derivative provides three orthogonally protected functional groups, allowing for precise and sequential elongation of peptide chains from the α-amino, ε-amino, and C-terminal positions.
The strategic use of Fmoc-Lys(Boc)-OtBu relies on the principle of orthogonal protection.[1] The fluorenylmethyloxycarbonyl (Fmoc) group, protecting the α-amine, is labile to basic conditions (e.g., piperidine). The tert-butoxycarbonyl (Boc) group, protecting the ε-amine of the lysine side chain, is stable to base but readily cleaved by moderate acids (e.g., trifluoroacetic acid, TFA).[2][3] The C-terminal tert-butyl (OtBu) ester is also acid-labile, typically removed during the final cleavage of the peptide from the solid support with a strong acid cocktail.[4] This differential stability allows for the selective deprotection and extension of peptide chains in a predetermined manner, making it an invaluable tool for constructing complex, well-defined branched structures.[2][5]
Applications of Fmoc-Lys(Boc)-OtBu
The unique trifunctional and orthogonally protected nature of Fmoc-Lys(Boc)-OtBu makes it highly suitable for a variety of applications in branched peptide synthesis:
-
Multiple Antigenic Peptides (MAPs): Fmoc-Lys(Boc)-OtBu can serve as the core branching unit for the synthesis of MAPs.[1] By sequentially deprotecting the α- and ε-amino groups, multiple copies of an antigenic peptide can be synthesized on a single lysine core, leading to potent immunogens for vaccine development.[6]
-
Peptide Dendrimers: This building block is instrumental in the layer-by-layer synthesis of peptide dendrimers.[7] Starting with a lysine core, subsequent generations of branches can be added by coupling additional Fmoc-Lys(Boc)-OH units, leading to highly branched, monodisperse macromolecules with applications in drug delivery and biomaterials.[5]
-
Site-Specific Labeling and Conjugation: The ε-amino group of the lysine side chain can be selectively deprotected to introduce labels, such as fluorescent dyes or biotin, at a specific internal position of a peptide.
-
Synthesis of Complex Peptide Architectures: The orthogonal protection scheme allows for the synthesis of peptides with multiple loops, branches, and other complex topologies that are challenging to achieve with standard linear synthesis.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various lysine-based dendrimers using an Fmoc/Boc orthogonal strategy, demonstrating the efficiency of this approach.
| Product (Lysine Dendrimer) | Overall Yield (%) | Reference |
| Defect Dendrimer 2 | 82 | [7] |
| Defect Dendrimer 3 | 86 | [7] |
| Defect Dendrimer 4 | 88 | [7] |
| Dendrimer 11 | 48 | [7] |
| Dendrimer 16 | 94 | [7] |
| Dendrimer 17 | 84 | [7] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Branched Peptide on Rink Amide Resin
This protocol outlines the manual synthesis of a simple branched peptide using Fmoc-Lys(Boc)-OtBu as the branching point.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
- Wash the resin with DMF (3 x 10 mL).
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.[7]
- Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.
3. Coupling of the First Linear Chain Amino Acid:
- In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.4 mmol, 4 eq) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the amino acid solution.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling. If the test is positive (free amines present), repeat the coupling step.
- Wash the resin with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).
4. Capping (Optional):
- To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes.
- Wash the resin with DMF (3 x 10 mL).
5. Chain Elongation (Linear Segment):
- Repeat steps 2 and 3 for each subsequent amino acid in the linear portion of the peptide.
6. Selective Deprotection of the Lysine Side Chain (Boc Removal):
- This step is performed after the linear chain is fully assembled and while the N-terminal Fmoc group of the last added amino acid is still on.
- Wash the resin with DCM (3 x 10 mL).
- Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes. Note: This is a milder TFA treatment than final cleavage and aims to selectively remove the Boc group without cleaving the peptide from the resin. The optimal TFA concentration and time may need to be determined empirically.
- Wash the resin with DCM (5 x 10 mL) and then DMF (5 x 10 mL).
- Neutralize the resin with 10% DIEA in DMF (3 x 10 mL).
- Wash the resin with DMF (3 x 10 mL).
7. Synthesis of the Branched Chain:
- Repeat step 3 to couple the first amino acid of the branched chain to the now-free ε-amino group of the lysine.
- Repeat steps 2 and 3 to elongate the branched peptide chain to the desired length.
8. Final Cleavage and Deprotection:
- After completion of the synthesis, wash the resin with DCM (3 x 10 mL) and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[6]
- Add the cleavage cocktail (10 mL) to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
- Dry the crude peptide under vacuum.
9. Purification:
- Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
- Lyophilize the pure fractions to obtain the final branched peptide.
Diagrams
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Boc)-OtBu.
Caption: Orthogonal deprotection logic for Fmoc-Lys(Boc)-OtBu.
References
- 1. qyaobio.com [qyaobio.com]
- 2. peptide.com [peptide.com]
- 3. peptidetherapeutics.org [peptidetherapeutics.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. On the Antimicrobial Activity of Various Peptide-Based Dendrimers of Similar Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upf.edu [upf.edu]
- 7. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Automated Synthesis of Peptides Containing Lys(Boc)-OtBu
Abstract
This document provides a detailed guide for the efficient incorporation of N-α-Fmoc-N-ε-tert-butyloxycarbonyl-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu) in automated solid-phase peptide synthesis (SPPS). Fmoc-Lys(Boc)-OtBu is a critical building block for introducing a lysine residue with its side-chain amine and C-terminal carboxyl group temporarily protected. The orthogonal protection scheme, featuring the base-labile Fmoc group and acid-labile Boc and OtBu groups, is fully compatible with standard Fmoc-based SPPS protocols.[1][2][3] This note outlines optimized protocols for coupling, deprotection, and cleavage, presents key reaction parameters in tabular format, and includes workflow diagrams to ensure successful synthesis for researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry. The Fmoc/tBu strategy is widely adopted due to its use of milder reaction conditions compared to older Boc/Bzl methods.[2][3] In this strategy, the N-α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters.[2][4][5]
Fmoc-Lys(Boc)-OtBu is a derivative of lysine where the α-amino group is protected by Fmoc, the ε-amino group of the side chain is protected by Boc, and the C-terminal carboxyl group is protected as a tert-butyl (OtBu) ester. This trifunctional amino acid derivative is used when a protected lysine is required as the C-terminal residue to be attached to the resin. The Boc and OtBu groups are stable during the repetitive Fmoc deprotection cycles with piperidine but are efficiently removed during the final cleavage from the solid support using strong acid, typically Trifluoroacetic acid (TFA).[1][4][6] The use of scavengers during final cleavage is critical to prevent side reactions caused by the reactive tert-butyl carbocation generated upon deprotection.[4][6]
Experimental Protocols
This section details the standard procedures for incorporating Fmoc-Lys(Boc)-OtBu into a peptide sequence using an automated synthesizer.
Materials and Reagents
-
Amino Acid: Fmoc-Lys(Boc)-OtBu
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for attaching a C-terminal acid.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Coupling Reagents:
-
Cleavage Cocktail: Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v).[1] For peptides with sensitive residues like Cys, Met, or Trp, Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v) is recommended.[8][9]
-
Precipitation/Wash: Cold diethyl ether.
Protocol 1: Loading Fmoc-Lys(Boc)-OtBu onto 2-CTC Resin
-
Resin Swelling: Swell 2-Chlorotrityl chloride resin in DCM for at least 30 minutes in the synthesizer's reaction vessel.[7]
-
Amino Acid Preparation: Dissolve Fmoc-Lys(Boc)-OtBu (1.5-2.0 equivalents relative to resin capacity) in DCM. Add DIPEA (2.5-3.0 equivalents).
-
Loading: Drain the DCM from the swelled resin. Add the amino acid/DIPEA solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any remaining unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to prepare for the next cycle.
Protocol 2: Standard Automated Synthesis Cycle (Post-Loading)
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes. Drain.[1]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling (Next Amino Acid):
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with an activator (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.[1]
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 1-2 hours. Coupling completion can be monitored using a ninhydrin (Kaiser) test.[1][10]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat this cycle for each subsequent amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
-
Final Fmoc Removal: Perform a final Fmoc deprotection step as described in 2.3.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DCM (3-5 times) and dry under a stream of nitrogen or in a vacuum desiccator.[1][11]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
-
-
Precipitation: Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[8][11]
-
Collection and Drying:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the pellet twice more with cold ether.
-
Dry the peptide pellet under vacuum to obtain the crude product.[8]
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[8]
Data Presentation
The following tables summarize typical parameters for the protocols described above.
Table 1: Reagent Stoichiometry and Reaction Times
| Step | Reagent | Equivalents (relative to resin capacity) | Typical Reaction Time |
| Resin Loading | Fmoc-Lys(Boc)-OtBu | 1.5 - 2.0 | 1 - 2 hours |
| DIPEA | 2.5 - 3.0 | 1 - 2 hours | |
| Fmoc Deprotection | 20% Piperidine/DMF | N/A | 2 x (5 min + 15 min) |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 | 1 - 2 hours |
| Activator (HBTU/HATU) | 3 - 5 | 1 - 2 hours | |
| Base (DIPEA) | 6 - 10 | 1 - 2 hours | |
| Final Cleavage | Cleavage Cocktail | ~10 mL / g resin | 2 - 3 hours |
Table 2: Common Cleavage Cocktail Compositions (% v/v)
| Reagent Name | TFA | Water | TIS¹ | Phenol | Thioanisole | EDT² | Primary Use Case |
| Reagent B | 95 | 2.5 | 2.5 | - | - | - | Standard peptides without sensitive residues.[11] |
| TFA/TIS/H₂O | 95 | 2.5 | 2.5 | - | - | - | General purpose, effective for most sequences.[1] |
| Reagent K | 82.5 | 5 | - | 5 | 5 | 2.5 | Peptides with Cys, Met, Trp, Arg(Pbf).[8][9] |
| TFA/Phenol/H₂O/TIS | 88 | 5 | 5 | 2 | - | - | Alternative for standard peptides.[11] |
¹ TIS: Triisopropylsilane (scavenger) ² EDT: 1,2-Ethanedithiol (scavenger)
Visualizations
The following diagrams illustrate the key structures and workflows involved in the process.
Caption: Chemical structure of Fmoc-Lys(Boc)-OtBu.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-Lys(Boc)-OtBu in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Boc)-OtBu, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine tert-butyl ester, is a cornerstone amino acid derivative for Solid-Phase Peptide Synthesis (SPPS). Its orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy, enabling the precise and efficient assembly of peptide chains.[1][2][3] The Fmoc group on the α-amine provides temporary protection and is selectively removed under mild basic conditions, while the acid-labile Boc group on the ε-amine of the lysine side chain and the tert-butyl (OtBu) ester at the C-terminus offer semi-permanent protection.[3][4][5] This differential stability is crucial for preventing unwanted side reactions and allows for the synthesis of complex peptide libraries for applications in drug discovery, protein engineering, and bioconjugation.[3][6][7]
Chemical Properties and Advantages
The unique structure of Fmoc-Lys(Boc)-OtBu offers several advantages in the synthesis of peptide libraries:
-
Orthogonal Protection: The base-labile Fmoc group and the acid-labile Boc and OtBu groups allow for selective deprotection, a key principle of modern peptide synthesis.[2] This enables complex modifications and the creation of branched or labeled peptides.[8]
-
Mild Reaction Conditions: The Fmoc group can be removed with a piperidine solution, avoiding the harsh acidic conditions required for Boc-based SPPS, which can degrade sensitive peptide sequences.[1]
-
High Yields and Purity: The Fmoc/tBu strategy generally results in high coupling efficiencies and cleaner crude products, simplifying purification.[1]
-
Automation Compatibility: The reaction cycles are highly amenable to automated peptide synthesizers, facilitating the high-throughput production of peptide libraries.[3]
-
UV-Monitoring: The Fmoc group possesses a characteristic UV absorbance, allowing for real-time monitoring of the deprotection step to ensure reaction completion.[1]
Core Applications
Fmoc-Lys(Boc)-OtBu is a versatile building block essential for:
-
Linear Peptide Library Synthesis: It serves as a standard lysine source in the Fmoc-SPPS of linear peptides for screening and lead identification.
-
Branched Peptides: The orthogonally protected side chain is ideal for the on-resin synthesis of branched peptides, which can mimic complex protein structures or serve as scaffolds.
-
Peptide Conjugation and Labeling: After synthesis of the main chain, the lysine side chain can be selectively deprotected to attach labels (like biotin or fluorophores), linkers, or drug molecules.[6][8]
-
Synthesis of Post-Translationally Modified Peptides: It is a precursor for creating peptides with modifications on the lysine residue, such as methylation or acetylation, which are crucial for studying epigenetic mechanisms.[9][10]
Experimental Data Summary
The following tables summarize typical reagents and conditions used in the Fmoc/tBu solid-phase synthesis workflow incorporating Fmoc-Lys(Boc)-OtBu.
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Function | Typical Concentration/Use |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing, coupling, and deprotection | High purity, peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | High purity |
| Piperidine | Fmoc-deprotection agent | 20% (v/v) in DMF |
| HBTU/HOBt/DIEA | Coupling activation reagents | Used in molar excess relative to amino acid |
| Trifluoroacetic Acid (TFA) | Final cleavage and side-chain deprotection | 95% with 2.5% water and 2.5% TIS (scavenger) |
| Diisopropylethylamine (DIEA) | Base for coupling reactions | Used in molar excess |
| 2-Chlorotrityl or Wang Resin | Solid support for peptide synthesis | Loading capacity typically 0.4-1.0 mmol/g |
Table 2: Typical Reaction Conditions for a Single Coupling Cycle
| Step | Reagent(s) | Duration |
| 1. Resin Swelling | DMF or DCM | 30 - 60 minutes |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 1 x 2-3 min, then 1 x 5-10 min |
| 3. Washing | DMF | 5 - 7 times |
| 4. Amino Acid Coupling | Fmoc-amino acid, Activator (e.g., HBTU/HOBt), Base (e.g., DIEA) in DMF | 1 - 2 hours (or until completion by Kaiser test) |
| 5. Washing | DMF, DCM | 3 - 5 times each |
Diagrams and Workflows
Chemical Structure of Fmoc-Lys(Boc)-OtBu
Caption: Orthogonal protection of Lysine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: The iterative cycle of Fmoc-SPPS.
Detailed Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol describes a single cycle of amino acid addition to a resin-bound peptide chain.
Materials:
-
Peptide-resin (e.g., on Wang or Rink Amide resin)
-
Fmoc-Lys(Boc)-OtBu (or other Fmoc-amino acid)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: DMF, DCM
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Place the peptide-resin in the reaction vessel. Add DMF to swell the resin for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring it is fully submerged.
-
Agitate gently for 2-3 minutes. Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 5-10 minutes.[11]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with DMF.
-
Kaiser Test (Optional but Recommended): Take a few beads of resin, wash with ethanol, and perform a Kaiser test. A dark blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.
-
Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HBTU/HOBt in a minimal amount of DMF.
-
Add 6-10 equivalents of DIEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution. Wash the resin 3-5 times with DMF, followed by 3-5 times with DCM, to remove excess reagents.
-
Kaiser Test (Optional but Recommended): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Repeat: The cycle (steps 2-7) is repeated for each amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the solid support and removing the side-chain protecting groups (like Boc).
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler cocktail like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). The choice depends on the peptide sequence, especially the presence of sensitive residues like Cys, Met, or Trp.
-
Cold diethyl ether
-
Centrifuge and tubes
-
Fume hood
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction flask inside a fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin from the TFA solution directly into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Rinse the resin with a small amount of fresh TFA and add it to the ether to maximize yield.
-
-
Isolation and Washing:
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage byproducts.
-
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The resulting crude peptide powder is then typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
References
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. lifetein.com [lifetein.com]
- 9. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(Boc)-OtBu Coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Lys(Boc)-OtBu in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency with Fmoc-Lys(Boc)-OtBu is a common issue primarily due to significant steric hindrance. The bulky Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine, the tert-Butoxycarbonyl (Boc) group on the ε-amine of the lysine side chain, and the tert-Butyl (OtBu) ester at the C-terminus create a sterically crowded environment that can impede the formation of the peptide bond.
Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.
Possible Causes and Solutions:
-
Steric Hindrance: The combined bulk of the Fmoc, Boc, and OtBu groups physically blocks the reactive sites.[1][2][3]
-
Solution 1: Employ a More Potent Coupling Reagent. Standard carbodiimide reagents like DIC may be inefficient.[2] Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. HATU, HCTU, and COMU are highly recommended for hindered amino acids.[1][2][4]
-
Solution 2: Perform a Double Coupling. Repeating the coupling step with a fresh solution of activated amino acid and coupling reagent is a highly effective method to drive the reaction to completion.[1][2]
-
Solution 3: Increase Reaction Time and Temperature. Extend the coupling time to 2-4 hours or even overnight.[1] Cautiously increasing the temperature to 35-50°C can also improve efficiency, but be mindful of the increased risk of racemization.[1][4]
-
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the solid support, making the N-terminal amine inaccessible.[1][2]
-
Solution 1: Change the Solvent System. Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures. A mixture of DMF and DMSO can also be effective.[5]
-
Solution 2: Add Chaotropic Salts. Incorporating chaotropic salts like LiCl (at a concentration of 0.5 M) into the coupling mixture can help break up aggregates.[1][4]
-
-
Inefficient Amino Acid Activation: The activation of Fmoc-Lys(Boc)-OtBu may be incomplete before its addition to the resin.
-
Solution: Pre-activate the Amino Acid. Ensure complete activation by allowing the Fmoc-Lys(Boc)-OtBu, coupling reagent, and base (e.g., DIPEA or Collidine) to react for a few minutes before adding the mixture to the deprotected resin. This also helps to minimize the risk of guanidinylation, a side reaction where the coupling reagent reacts directly with the free amine on the resin.[6]
-
Issue 2: Presence of Deletion Sequences in the Final Peptide
The final purified peptide shows a mass corresponding to a sequence lacking the intended lysine residue. This is a direct consequence of a failed coupling reaction at the Fmoc-Lys(Boc)-OtBu step.
Troubleshooting Steps:
-
Review the Coupling Protocol: Re-evaluate the protocol used for the Fmoc-Lys(Boc)-OtBu coupling step. Refer to the solutions outlined in Issue 1 to enhance coupling efficiency.
-
Incorporate a Monitoring Step: Always perform a qualitative test, such as the Kaiser test, after the coupling of a sterically hindered residue like Fmoc-Lys(Boc)-OtBu.[7] This allows for immediate intervention (e.g., a second coupling) if the reaction is incomplete.
-
Implement a Capping Step: If a double coupling still results in a positive Kaiser test, it is advisable to "cap" the unreacted amines. This is done by acetylating the free amines using acetic anhydride and a base like DIPEA. This prevents the formation of deletion sequences and simplifies the purification of the final peptide.[4]
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Lys(Boc)-OtBu considered a "difficult" amino acid to couple?
A1: The difficulty arises from significant steric hindrance. Fmoc-Lys(Boc)-OtBu has three bulky protective groups: the Fmoc group at the N-terminus, the Boc group on the side chain, and the OtBu ester at the C-terminus. This steric bulk physically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the resin, slowing down the reaction rate and often leading to incomplete coupling.[1][3]
Q2: Which coupling reagents are most effective for Fmoc-Lys(Boc)-OtBu?
A2: For challenging couplings involving sterically hindered amino acids, more potent reagents are necessary. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides (DIC/DCC).[1][2] HATU and COMU are often considered among the most efficient due to their high reactivity and ability to suppress racemization.[2][8]
Q3: Can I use microwave-assisted synthesis for coupling Fmoc-Lys(Boc)-OtBu?
A3: Yes, microwave irradiation can be beneficial for coupling sterically hindered amino acids as it can accelerate reaction rates.[1][3] However, it is crucial to carefully control the temperature to avoid side reactions, particularly racemization.
Q4: What is double coupling and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and reagents after the initial coupling reaction.[2] It is a common and effective strategy to ensure the reaction goes to completion, especially for sterically hindered residues like Fmoc-Lys(Boc)-OtBu or when a Kaiser test indicates an incomplete first coupling.[5]
Q5: What are potential side reactions when using powerful coupling reagents with Fmoc-Lys(Boc)-OtBu?
A5: While effective, potent coupling reagents can sometimes lead to side reactions.
-
Racemization: The risk of losing the stereochemical integrity of the amino acid increases with stronger bases, higher temperatures, and prolonged reaction times.[2] Using additives like OxymaPure can help suppress racemization.[8]
-
Guanidinylation: Uronium/aminium reagents like HATU or HBTU can react with the free N-terminal amine on the peptide chain to form an irreversible guanidinium cap, terminating the chain.[6] This can be minimized by pre-activating the amino acid before adding it to the resin.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |
| Carbodiimides | DIC, DCC | Low | Often insufficient for hindered residues; requires an additive like HOBt or OxymaPure.[2][9] |
| Phosphonium Salts | PyBOP, PyAOP | Medium-High | Good general-purpose reagents. PyAOP is more reactive than PyBOP.[2][9] |
| Uronium/Aminium Salts | HBTU, HCTU | High | HCTU is generally more efficient than HBTU. Can cause guanidinylation side reaction.[2][8] |
| Uronium/Aminium Salts | HATU, COMU | Very High | Considered among the most powerful reagents for difficult couplings.[1][2][4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Lys(Boc)-OtBu using HATU
This protocol is recommended for the routine coupling of Fmoc-Lys(Boc)-OtBu.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for at least 30 minutes. After swelling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OtBu (3 equivalents relative to resin loading), HATU (2.9 equivalents), and 2,4,6-collidine or DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then with Dichloromethane (DCM) (3 times).
-
Monitoring (Kaiser Test): Take a small sample of beads and perform a Kaiser test to check for the presence of free primary amines.
-
Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the next deprotection and coupling cycle.
-
Positive Test (Blue/Purple Beads): The coupling is incomplete. Proceed to Protocol 2.
-
Protocol 2: Troubleshooting - Double Coupling and Capping
This protocol should be followed if Protocol 1 results in a positive Kaiser test.
-
Second Coupling (Double Coupling):
-
Prepare a fresh activation solution as described in Protocol 1, Step 2 (using 2-3 equivalents of Fmoc-Lys(Boc)-OtBu and HATU).
-
Add this fresh solution to the resin from the first coupling.
-
Agitate the reaction vessel for another 2 hours at room temperature.
-
Wash the resin as described in Protocol 1, Step 4.
-
-
Second Monitoring (Kaiser Test):
-
Perform another Kaiser test.
-
Negative Test: The coupling is now complete. Proceed with your synthesis.
-
Positive Test: A small number of amines remain unreacted. Proceed to the capping step.
-
-
Capping (Optional but Recommended):
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes. This will acetylate any unreacted amines.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next synthesis cycle.
-
Visualizations
References
Technical Support Center: Fmoc-Lys(Boc)-OtBu Solubility
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fmoc-Lys(Boc)-OtBu in Dimethylformamide (DMF), a common challenge encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Lys(Boc)-OtBu not dissolving properly in DMF?
Difficulty in dissolving Fmoc-Lys(Boc)-OtBu and other protected amino acids in DMF is a known issue that can stem from several factors. The primary cause is often the propensity of these molecules to aggregate through hydrophobic interactions and intermolecular hydrogen bonding, forming less soluble structures.[1] The bulky and hydrophobic Fmoc, Boc, and OtBu protecting groups contribute significantly to this phenomenon. Additionally, the purity of both the amino acid derivative and the solvent can impact solubility. Over time, DMF can degrade to form dimethylamine, which can affect the stability of the Fmoc group.[2]
Q2: What are the first steps I should take to dissolve a difficult batch of Fmoc-Lys(Boc)-OtBu?
When encountering solubility issues, a systematic approach is recommended. Start with mechanical agitation methods before resorting to more aggressive techniques.
-
Vigorous Mixing: Ensure you are using high-purity, peptide-synthesis-grade DMF and start by vortexing the solution vigorously at room temperature.[1]
-
Sonication: If vortexing is insufficient, sonication can be highly effective.[1] The ultrasonic waves help to break up aggregates and facilitate the interaction between the solvent and the solute.
A logical workflow for troubleshooting this issue is presented below.
Q3: Is it safe to heat the mixture to improve solubility?
Gentle warming can be an effective method to increase the solubility of protected amino acids.[3] However, it must be performed with caution.
-
Recommended Temperature: Warm the solution in a water bath to a temperature no higher than 30-40°C.[1]
-
Caution: The Fmoc protecting group is heat-sensitive, especially in the presence of any base.[1] Excessive or prolonged heating can lead to premature deprotection and degradation of the compound.[3] Always perform a small-scale test first.
Q4: If the compound still won't dissolve, what are my options for co-solvents or alternative solvents?
If mechanical agitation and gentle heat are unsuccessful, using a stronger solvent or a co-solvent system is the next logical step. The goal is to disrupt the intermolecular forces that lead to aggregation.
Several polar aprotic solvents are known to be effective. N-Methyl-2-pyrrolidone (NMP) is often a stronger solvent than DMF for protected amino acids.[4] Dimethyl sulfoxide (DMSO) is also a powerful solvent that can be used, often as a co-solvent.[3][5] A "magic mixture" of DCM, DMF, and NMP (1:1:1 v/v/v) has also been reported to be effective for difficult sequences.[3]
Data Presentation: Solvent and Method Comparison
The following table provides a summary of common solvents and methods used to improve the solubility of Fmoc-protected amino acids.
| Solvent / Method | General Effectiveness | Key Considerations & Remarks | Citations |
| Dimethylformamide (DMF) | Standard Solvent | Solubility can be limited by aggregation. Purity is critical. | [4] |
| N-Methyl-2-pyrrolidone (NMP) | High | Generally a better solvent than DMF but is more viscous and costly. | [1][4] |
| Dimethyl Sulfoxide (DMSO) | Very High | Excellent solvating properties. Can be used alone or as a co-solvent. Ensure use of newly opened, non-hygroscopic DMSO. | [3][5][6] |
| Dichloromethane (DCM) | Moderate (as co-solvent) | Often used in combination with DMF and/or NMP to create a stronger solvent system. | [3] |
| Gentle Heating | High | Effective, but must be controlled (30-40°C) to prevent Fmoc degradation. | [1][3] |
| Sonication | High | Helps break up aggregates without thermal stress. | [1][3] |
| Chaotropic Agents (e.g., LiCl) | N/A for dissolution | Added during the coupling step to prevent on-resin aggregation, not for initial dissolution of the amino acid. | [1][7] |
Experimental Protocols
Protocol 1: Standard Dissolution with Sonication and Gentle Heat
This protocol should be followed sequentially to address common solubility challenges.
-
Initial Attempt: Weigh the required amount of Fmoc-Lys(Boc)-OtBu into a clean, dry vessel. Add the appropriate volume of high-purity DMF and vortex vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vessel in a sonicator bath and sonicate for 5-10 minutes.[3] Monitor the temperature of the bath to ensure it does not rise significantly.
-
Gentle Heating: If solubility is still an issue, place the vessel in a water bath pre-heated to no more than 40°C.[1][3] Continue to mix or agitate the solution.
-
Final Step: Once dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.[3]
Protocol 2: Using a Co-Solvent System
This protocol is for cases where Fmoc-Lys(Boc)-OtBu is highly insoluble in DMF alone.
-
DMSO as Co-Solvent: Attempt to dissolve the Fmoc-Lys(Boc)-OtBu in a minimal amount of pure DMSO.[3] Once dissolved, this stock solution can be diluted with DMF to the final desired concentration. Be mindful of the final DMSO percentage in the reaction mixture.
-
DCM/DMF/NMP Mixture: Prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP).[3] Attempt to dissolve the Fmoc-Lys(Boc)-OtBu directly in this co-solvent mixture.
Q5: My Fmoc-Lys(Boc)-OtBu dissolves, but it precipitates during the coupling reaction. What is happening?
Precipitation during the coupling step, even after successful initial dissolution, often points to on-resin aggregation.[1] As the peptide chain grows on the solid support, it can fold into secondary structures that are poorly solvated, leading to the precipitation of the incoming activated amino acid. To mitigate this, consider the following strategies:
-
Use of Chaotropic Agents: Adding a chaotropic salt like LiCl (at concentrations up to 0.8 M) to the coupling reaction can disrupt the hydrogen bonding that leads to aggregation.[1][7] It is critical to wash the resin thoroughly with DMF after the coupling to remove residual salt.[7]
-
Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics, helping to prevent aggregation.[1]
References
Technical Support Center: Fmoc-Lys(Boc)-OtBu Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the incorporation of Fmoc-Lys(Boc)-OtBu in solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals to help ensure the successful synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating Fmoc-Lys(Boc)-OtBu into a peptide sequence?
The main challenge associated with the use of Fmoc-Lys(Boc)-OtBu is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the lysine side chain and the tert-butyl (OtBu) ester on the C-terminus can physically impede the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain.[1][2] This can lead to slower reaction kinetics and incomplete coupling reactions.[2]
Q2: What are the potential side reactions during the coupling of Fmoc-Lys(Boc)-OtBu?
The most common side reaction is incomplete coupling , which results in the formation of deletion sequences where the Lys(Boc)-OtBu residue is missing from the final peptide.[3] If left unaddressed, these deletion sequences can be difficult to separate from the desired product during purification.[4]
Another potential, though less common, issue during the overall synthesis process is premature cleavage of the Boc group . While generally stable to the mild basic conditions of Fmoc deprotection, prolonged or harsh basic treatments could potentially lead to some loss of the Boc protecting group.[5]
Q3: How can I detect incomplete coupling of Fmoc-Lys(Boc)-OtBu?
The most common method for detecting incomplete coupling is the Kaiser test (ninhydrin test).[6][7] This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.[6] A positive result (blue or purple beads) after the coupling step indicates that there are unreacted amino groups, signifying an incomplete reaction.[2][6] For more definitive analysis, a small amount of the peptide-resin can be cleaved and analyzed by LC-MS to identify deletion sequences.[2]
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)
A positive Kaiser test after the coupling of Fmoc-Lys(Boc)-OtBu indicates the presence of unreacted N-terminal amines on the peptide-resin.
Immediate Action: Double Coupling
If the initial coupling is incomplete, the most straightforward first step is to perform a second coupling (double coupling).[3][8] This involves repeating the coupling step with a fresh solution of activated Fmoc-Lys(Boc)-OtBu to drive the reaction to completion.[3]
Secondary Action: Capping
If a positive Kaiser test persists after double coupling, it is recommended to "cap" the unreacted amines. Capping involves acetylating the free amino groups to render them unreactive in subsequent coupling cycles.[4][9] This prevents the formation of deletion sequences.[4] The most common capping agent is acetic anhydride, used with a base like pyridine or DIPEA in DMF.[4][9]
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Consistently Low Coupling Efficiency with Fmoc-Lys(Boc)-OtBu
If you consistently experience incomplete coupling with Fmoc-Lys(Boc)-OtBu even after double coupling, consider the following optimizations:
Optimization of Coupling Reagents
For sterically hindered amino acids, standard coupling reagents like DCC/DIC may be inefficient.[10] It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents.[1]
| Coupling Reagent Class | Examples | Effectiveness for Hindered Residues |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly Recommended [1] |
| Phosphonium | PyBOP, PyAOP | Recommended [10] |
| Carbodiimide | DCC, DIC | Less Effective [10] |
Optimization of Reaction Conditions
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[3]
-
Increase Temperature: Raising the temperature (e.g., to 40-50°C) can improve coupling efficiency, but should be done with caution as it may increase the risk of side reactions like racemization.[11]
-
Solvent Choice: Ensure adequate resin swelling by using high-quality DMF or NMP.[11]
Logical Flow for Optimizing Difficult Couplings
Caption: Optimization strategy for difficult couplings.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
This protocol is for the qualitative detection of free primary amines on the resin.[6][12]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.[5]
-
Solution B: 80 g phenol in 20 mL ethanol.[6]
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[6]
Procedure:
-
Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.
-
Wash the resin beads thoroughly with ethanol and decant the solvent.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive (Incomplete Coupling): Intense blue or purple color on the beads and/or in the solution.[2]
-
Negative (Complete Coupling): Yellow or colorless beads and solution.[2]
Protocol 2: Double Coupling for Sterically Hindered Amino Acids
This protocol is a general procedure for performing a second coupling reaction.[3]
Procedure:
-
After the initial coupling reaction, perform a Kaiser test.
-
If the test is positive, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[3]
-
Prepare a fresh solution of activated Fmoc-Lys(Boc)-OtBu using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.[3]
-
Wash the resin as per the standard protocol.
-
Perform a Kaiser test to confirm the completion of the reaction.
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
This protocol is used to block unreacted amino groups.[4][9]
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[13]
Procedure:
-
Following the final coupling attempt (and a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3-5 times).
-
Prepare the capping solution fresh.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[9][13]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove residual reagents and byproducts.[4]
-
A final Kaiser test can be performed to confirm the absence of free amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Boc Protecting Group Stability
Welcome to the technical support center for troubleshooting issues related to the tert-butoxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during chemical synthesis, with a focus on preventing premature Boc group removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintentional Boc group removal?
A1: Premature Boc deprotection is almost always caused by exposure to acidic conditions, as the Boc group is designed to be labile to acid.[1][2] Common sources of acidity that can lead to unintentional cleavage include:
-
Acidic Reagents: Use of acidic reagents in subsequent reaction steps without prior neutralization.
-
Contaminated Solvents or Glassware: Trace amounts of acid on glassware or in solvents (e.g., older bottles of chloroform can contain HCl) can be sufficient to catalyze deprotection.
-
Acidic Workup Conditions: Washing with acidic aqueous solutions during workup can cause partial or complete deprotection.
-
Lewis Acids: Some Lewis acids used in other transformations can also cleave the Boc group.
-
Silica Gel: During column chromatography, the inherent acidity of silica gel can sometimes lead to the removal of the Boc group, especially with prolonged exposure.
Q2: How stable is the Boc group to basic and nucleophilic conditions?
A2: The Boc group is renowned for its stability in basic and nucleophilic environments.[1][3] This robustness makes it "orthogonal" to other protecting groups like the base-labile Fmoc group.[1][3] It is generally stable to reagents such as piperidine, sodium hydroxide, and various nucleophiles.[1][4]
Q3: Can heat cause premature Boc deprotection?
A3: While the primary lability of the Boc group is towards acid, thermal cleavage is also possible, though it typically requires high temperatures.[5] The thermal liability can be more pronounced in certain solvents. If a reaction requires heating, it is crucial to ensure the absence of any acidic species.
Q4: My Boc-protected amine is degrading during purification on a silica gel column. What is happening?
A4: The acidic nature of standard silica gel can be sufficient to cause the slow removal of the Boc group, leading to streaking and low yields during column chromatography. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), in the eluent.
-
Use a less acidic stationary phase, such as alumina.
-
Minimize the time the compound spends on the column by using flash chromatography techniques.
Troubleshooting Guides
Issue 1: Unexpected Boc deprotection observed during a reaction.
-
Symptom: TLC or LC-MS analysis of an ongoing reaction shows the appearance of the deprotected amine, even though no acid was intentionally added.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Contaminants | Neutralize all reagents and solvents before use. Ensure glassware is thoroughly washed and dried, and free of any acidic residue. | Trace amounts of acid can be sufficient to catalyze the deprotection of sensitive substrates. |
| Reagent Degradation | Use freshly opened or properly stored reagents. | Some reagents can degrade over time to produce acidic byproducts. For instance, older bottles of chloroform can contain HCl. |
| Harsh Reaction Conditions | Reduce the reaction temperature. If heating is necessary, consider using a milder solvent. | The thermal lability of the Boc group can be exacerbated by certain solvents and residual acidity. |
| Lewis Acidic Reagents | If a Lewis acid is part of the reaction, consider using a milder one or switching to a synthetic route that avoids its use. | Some substrates are particularly sensitive to Lewis acids, which can facilitate Boc cleavage. |
Issue 2: Partial or complete Boc deprotection during workup.
-
Symptom: The reaction appears clean by in-process analysis, but the isolated product is a mixture of Boc-protected and deprotected amine.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Aqueous Wash | Use a saturated sodium bicarbonate or a dilute buffer solution for the aqueous wash. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. | Acidic water can cause deprotection during the extraction process. |
| Prolonged Acid Exposure | Minimize the duration of any acidic wash steps. | Even dilute acids can cause significant deprotection if the contact time is extended. |
Experimental Protocols
Protocol 1: General N-Boc Protection of an Amine
This protocol describes a standard procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reagents:
-
Primary or secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or other suitable non-nucleophilic base (1.2 eq)
-
Tetrahydrofuran (THF) or other suitable solvent
-
-
Procedure:
-
Dissolve the amine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
-
Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for Boc group removal using a strong acid.
-
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[7]
-
Data Presentation
Table 1: Stability of Common Amine Protecting Groups
This table provides a qualitative comparison of the stability of Boc with other common amine protecting groups under various conditions.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |
| Boc | Labile[1] | Stable[1] | Stable[1] |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[1] | Stable[1] | Labile[1] |
| Fmoc | Stable[1] | Labile[1] | Generally Stable[1] |
Visualizations
Troubleshooting Workflow for Premature Boc Deprotection
Caption: A decision tree to troubleshoot the root cause of premature Boc group removal.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The acid-catalyzed cleavage of a Boc-protected amine proceeds via a stable tert-butyl cation.
References
Technical Support Center: Solid-Phase Peptide Synthesis
Topic: Troubleshooting Incomplete Fmoc Deprotection on Lysine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal from lysine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be challenging to separate from the target peptide, resulting in reduced overall yield and purity of the final product.[1]
Q2: Why is incomplete Fmoc deprotection on lysine a specific concern?
While incomplete deprotection can occur with any amino acid, lysine can present unique challenges. The presence of the side-chain ε-amino group, which is also protected (commonly with a Boc group), adds to the molecular complexity.[3] Furthermore, sequences containing lysine can sometimes contribute to peptide aggregation or secondary structure formation, which hinders reagent access to the N-terminal Fmoc group.[4][5]
Q3: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., hydrophobic clusters) or the formation of secondary structures like β-sheets, can physically block the deprotection reagent from accessing the Fmoc group.[1][6]
-
Steric Hindrance: The bulky nature of the Fmoc group itself, combined with a growing peptide chain and a solid support matrix, can create a sterically crowded environment that slows down the deprotection reaction.[2][7]
-
Suboptimal Reagents or Protocols: The use of degraded or impure piperidine solution can significantly decrease deprotection efficiency.[1] Inadequate reaction times, insufficient reagent concentration, or low temperatures can also lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can remain too close together, impeding the penetration of deprotection reagents.[1]
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the elongating peptide chains, limiting reagent access.[1]
Q4: How can I detect if Fmoc deprotection on lysine is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin test) is a rapid and sensitive method to detect free primary amines on the resin.[8][9] A positive result (dark blue/purple beads) after the deprotection step indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[2][8]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[2][8] A slow or incomplete release of this adduct can indicate a problematic deprotection step.[8]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC is a definitive method.[8] The presence of deletion sequences (the desired peptide minus the lysine and subsequent residues) or a peak corresponding to the Fmoc-protected peptide confirms incomplete deprotection.[2][8] Mass spectrometry is crucial for identifying the masses of these byproducts.[2][8]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of a lysine residue, follow this troubleshooting workflow:
Data Presentation: Deprotection Reagent Comparison
For particularly difficult sequences, modifying the deprotection cocktail may be necessary. The following table summarizes common deprotection reagents and their characteristics.
| Reagent(s) | Concentration | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 5-20 min | Standard, effective for most sequences. | Can cause side reactions (e.g., aspartimide formation).[10] |
| Piperazine (PZ) | 5-10% in DMF | Slower than Piperidine | Milder base, reduces risk of aspartimide formation.[10][11] | Slower deprotection kinetics.[10] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar performance to piperidine, may reduce some side reactions.[10] | Similar toxicity and handling concerns as piperidine.[4] |
| DBU / Piperidine | 2% DBU, 20% Piperidine in DMF | 5-10 min | Stronger, non-nucleophilic base, very effective for difficult sequences.[2][12] | Strong basicity can increase other side reactions like racemization.[10] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | 5-10 min | Rapid and efficient, minimizes diketopiperazine (DKP) formation.[11][13] | Requires careful optimization. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection (Step 1): Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 3-5 minutes.[14]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal.[1][3][14]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling.
Protocol 2: Kaiser Test (Ninhydrin Test)
This test is used to confirm the presence of free primary amines after the deprotection step.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Sample Collection: Take a small sample of the peptide-resin (10-20 beads) and place it in a small glass test tube.[1][8]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][8]
-
Observe Color:
Note: This test gives a reddish-brown color for N-terminal proline (a secondary amine).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Lys(Boc)-OtBu
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of peptides containing a Lys(Boc) residue and a C-terminal tert-butyl ester (OtBu).
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with peptides containing both Lys(Boc) and a C-terminal OtBu?
A1: The primary challenge stems from the fact that both the tert-butyloxycarbonyl (Boc) group on the lysine side chain and the C-terminal tert-butyl (OtBu) ester are acid-labile protecting groups.[1] They are designed to be removed simultaneously during the final cleavage from the solid-phase resin using a strong acid, typically trifluoroacetic acid (TFA).[1][2] Key challenges include:
-
Incomplete Deprotection: Failure to completely remove both protecting groups leads to a heterogeneous mixture of the desired peptide, peptide with a remaining Boc group (+100 Da), peptide with a remaining OtBu group (+56 Da), and peptide with both groups still attached.[1]
-
Co-elution of Impurities: These deprotection-related impurities can have hydrophobicities very similar to the target peptide, making their separation by reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.
-
Formation of Side-Products: The tert-butyl carbocation generated during the cleavage of Boc and OtBu groups is a reactive species that can modify sensitive amino acid residues like tryptophan, methionine, or cysteine if not properly "scavenged".[3][4][5]
Q2: Which purification technique is most effective for peptides with these protecting groups?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying these peptides to a high degree of purity (>95-99%).[6][7] This technique separates the peptide from impurities based on hydrophobicity.[6] Ion-exchange chromatography can be a useful complementary technique, particularly for separating peptides based on their net charge.[8]
Q3: What role does trifluoroacetic acid (TFA) play in the purification process?
A3: TFA is crucial for two main reasons:
-
Cleavage and Deprotection: It is the primary reagent used to cleave the synthesized peptide from the resin and simultaneously remove acid-labile protecting groups like Boc and OtBu.[1][9]
-
HPLC Mobile Phase Modifier: A low concentration of TFA (typically 0.1%) is added to the mobile phases (water and acetonitrile) during RP-HPLC.[7] It acts as an ion-pairing agent, which neutralizes the charge of the peptide and improves peak shape and resolution.[10][11]
Q4: Should the Boc and OtBu groups be removed before or after purification?
A4: These groups are removed before purification in a step known as global deprotection, which occurs concurrently with cleavage from the resin.[1] The goal of the subsequent HPLC purification is to isolate the fully deprotected target peptide from all synthesis- and cleavage-related impurities.[6]
Q5: My mass spectrometry (MS) analysis shows a peak at +56 Da and/or +100 Da relative to my target peptide mass. What does this indicate?
A5: These mass additions strongly suggest incomplete deprotection. A +56 Da peak corresponds to the mass of a remaining tert-butyl group (likely the C-terminal OtBu ester), while a +100 Da peak indicates a remaining Boc group on the lysine side chain.[1] This requires optimization of your cleavage and deprotection protocol.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing Lys(Boc) and a C-terminal OtBu.
Problem: Multiple Peaks in the RP-HPLC Chromatogram
| Potential Cause | Suggested Solutions |
| Incomplete Deprotection | Optimize Cleavage Cocktail: Ensure the TFA concentration is high enough (typically 95%). Extend Cleavage Time: Increase the cleavage duration (e.g., from 2 hours to 3-4 hours) to allow for complete removal of both the Boc and OtBu groups. Use Scavengers: Include scavengers like triisopropylsilane (TIS) and water in your cleavage cocktail to prevent side reactions from the tert-butyl carbocation.[1][3] |
| Synthesis Impurities | Review Synthesis Protocol: Check for incomplete coupling steps during synthesis, which can lead to deletion or truncated sequences. The Kaiser test can be used to monitor reaction completion.[10] Optimize HPLC Gradient: Use a shallower gradient during elution to improve the resolution between the target peptide and closely eluting impurities.[12] |
| Oxidation | Protect Sensitive Residues: If your peptide contains methionine or cysteine, consider adding antioxidants like dithiothreitol (DTT) to your sample buffer.[13] Use freshly prepared, degassed mobile phases for HPLC.[12] |
Problem: Broad or Tailing Peaks in RP-HPLC
| Potential Cause | Suggested Solutions |
| Peptide Aggregation | Modify Sample Preparation: Lower the concentration of the peptide sample. Dissolve the peptide in a stronger solvent or add a small amount of an organic solvent like isopropanol to disrupt aggregation.[12] Increase Column Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can sometimes reduce aggregation and improve peak shape.[12] |
| Suboptimal HPLC Conditions | Check TFA Concentration: Ensure both mobile phases contain the same concentration of TFA (e.g., 0.1%) to maintain consistent ion pairing.[12] Optimize Gradient: A shallower gradient can often improve peak shape.[12] |
| Secondary Interactions | Use Appropriate Ion-Pairing Agent: TFA is standard, but for very basic peptides, other agents might be considered. Ensure the mobile phase pH is low enough to suppress ionization of silica silanol groups.[8][10] |
Problem: Low Peptide Recovery After Purification
| Potential Cause | Suggested Solutions |
| Peptide Precipitation | Improve Solubility: Dissolve the crude peptide in a stronger solvent before injection. Ensure the initial mobile phase conditions are not causing the peptide to precipitate on the column. You may need to start with a higher percentage of organic solvent.[12] |
| Poor Crude Purity | Optimize Synthesis: If the crude purity is very low, the final yield of the purified product will also be low. Review and optimize the solid-phase synthesis protocol.[1] |
| Improper Fraction Collection | Analyze All Fractions: Ensure you are correctly identifying the target peptide peak. Analyze all major peaks by mass spectrometry before pooling fractions for lyophilization.[14] |
Data Presentation
The following table presents hypothetical data from a purification experiment to illustrate the impact of cleavage duration on the final purity of a target peptide containing Lys(Boc) and a C-terminal OtBu.
| Cleavage Duration (hours) | Target Peptide Purity (%) | Impurity 1 (+56 Da) (%) | Impurity 2 (+100 Da) (%) |
| 1.5 | 75.2 | 12.5 | 8.3 |
| 2.5 | 92.1 | 3.1 | 2.5 |
| 3.5 | 97.8 | 0.5 | 0.8 |
Experimental Protocols
Protocol 1: Peptide Cleavage and Deprotection
This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of acid-labile protecting groups (including Lys(Boc) and C-terminal OtBu).
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum for at least 1 hour.[15]
-
Prepare Cleavage Cocktail: For a typical peptide, prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate and add it dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[1]
-
Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet multiple times with cold ether to remove scavengers and organic byproducts.[1]
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification
This protocol provides a general method for purifying the crude peptide.
-
Buffer Preparation: [1]
-
Buffer A: 0.1% (v/v) TFA in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Buffer A. If solubility is poor, add small amounts of Buffer B or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatography:
-
Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).
-
Inject the prepared sample.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Buffer B over 40 minutes. Monitor the absorbance at 220 nm.[1]
-
-
Fraction Analysis and Pooling:
-
Collect fractions corresponding to the observed peaks.
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide.[14]
-
Pool the pure fractions.
-
-
Lyophilization: Freeze-dry (lyophilize) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[1]
Visualizations
Caption: Troubleshooting workflow for low purity in peptide purification.
Caption: Overall workflow from protected peptide to purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to avoid racemization of Fmoc-Lys(Boc)-OtBu
Welcome to the technical support center for Fmoc-protected amino acids. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization for Fmoc-Lys(Boc)-OtBu during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Lys(Boc)-OtBu?
A: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical side reaction because the incorporation of a D-amino acid instead of the intended L-amino acid alters the peptide's three-dimensional structure, which can drastically reduce or eliminate its biological activity. The process occurs through the abstraction of the proton on the alpha-carbon of the amino acid, which is made more acidic upon activation of the carboxyl group for coupling.[1][2] This forms a planar enolate intermediate, and reprotonation can occur from either side, leading to the L- or D-isomer.
Q2: What are the primary causes of racemization during peptide synthesis?
A: Racemization is primarily induced by basic conditions, especially during the amino acid activation and coupling steps.[3] Key contributing factors include:
-
Choice of Base: Strong, non-sterically hindered organic bases like diisopropylethylamine (DIPEA) significantly accelerate racemization when used during the coupling reaction.[3][4]
-
Coupling Reagents: The method used to activate the carboxylic acid group of the incoming amino acid heavily influences the rate of racemization.[5][6] Uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of base can increase the risk.
-
Reaction Temperature: Higher temperatures, particularly in microwave-assisted SPPS, can increase the rate of racemization.[4][7]
-
Fmoc Deprotection Conditions: While less common for lysine than for other residues like cysteine, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) can also contribute to epimerization, especially for the C-terminal amino acid attached to the resin.[8][9]
Q3: Which step in the synthesis cycle is most critical for controlling racemization?
A: The most critical step for controlling racemization is the amino acid coupling step .[3] The combination of the coupling reagent (activator) and the base used has the most significant impact. Activation of the amino acid makes the alpha-proton susceptible to removal by a base. Therefore, selecting a coupling methodology known to suppress racemization is the most effective preventative measure.
Q4: Are there "racemization-free" coupling reagents?
A: While no method is completely immune from racemization under all conditions, certain reagents and additives are designed to significantly suppress it. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly effective at minimizing racemization by reducing the lifetime of the highly reactive, racemization-prone intermediates.[2][10][11] Coupling protocols that utilize these additives, particularly carbodiimide-based methods like DIC/Oxyma, often exhibit very low levels of epimerization.
Troubleshooting Guide for Racemization
This guide provides a systematic approach to identifying and resolving issues with racemization of Fmoc-Lys(Boc)-OtBu.
Issue: Analysis of the final peptide shows the presence of D-Lysine.
The detection of the diastereomeric peptide impurity indicates that racemization occurred during synthesis. The following workflow can help identify the cause and implement a solution.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Technical Support Center: Aggregation Issues in Peptides with Multiple Lys(Boc)-OtBu Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing multiple Lys(Boc)-OtBu residues.
Frequently Asked Questions (FAQs)
Q1: What makes peptides with multiple Lys(Boc)-OtBu residues prone to aggregation?
A1: Peptides featuring multiple Lys(Boc)-OtBu residues are particularly susceptible to aggregation due to a combination of factors. The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups are bulky and hydrophobic.[1] A high density of these groups within a peptide sequence increases intermolecular hydrophobic interactions, which is a primary driver of self-association and aggregation.[2][3] This can lead to the formation of secondary structures like β-sheets, causing the peptide to precipitate from solution, both during solid-phase peptide synthesis (SPPS) and after cleavage.[3]
Q2: What are the common signs of on-resin aggregation during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can be identified by several indicators during synthesis:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step points to unreacted free amines. Similarly, Boc deprotection may be sluggish.[4]
-
Physical Clumping: The resin may appear clumpy or sticky, making it difficult to agitate.[4]
-
Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.[4]
Q3: Can the choice of synthesis strategy (Fmoc vs. Boc) influence aggregation?
A3: Yes, the synthesis strategy can play a role. The Boc/Bzl strategy, which uses strong acid (like TFA) for the deprotection of the N-terminal Boc group in every cycle, can help disrupt the formation of stable secondary structures that lead to aggregation.[5] In contrast, the milder basic conditions for Fmoc group removal may not be as effective at breaking up aggregates once they form. However, the hydrophobic nature of the Boc and OtBu side-chain protecting groups can still promote aggregation regardless of the N-terminal protection strategy.
Q4: How can I detect and quantify peptide aggregation after cleavage and purification?
A4: Several analytical techniques can be used to detect and quantify peptide aggregation:
-
Size-Exclusion Chromatography (SEC-HPLC): This is a precise method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[6][7]
-
Reverse-Phase HPLC (RP-HPLC): Aggregated peptides may appear as broadened peaks or multiple peaks in an RP-HPLC chromatogram.[8]
-
Mass Spectrometry (MS): Can identify the presence of oligomeric species.
-
UV-Visible Spectroscopy: Can be used to assess aggregation by monitoring changes in the absorbance and scattering of a peptide solution.[3]
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide, allowing for the detection of β-sheet formation, which is characteristic of many aggregated peptides.
Q5: Can aggregation of a lyophilized peptide be reversed?
A5: In many cases, yes. Aggregates can often be disrupted by treating the lyophilized peptide with strong, disaggregating solvents before final dissolution in the desired buffer.[9] However, the success of disaggregation depends on the nature and stability of the aggregates.
Troubleshooting Guides
Issue 1: On-Resin Aggregation During SPPS
If you observe signs of on-resin aggregation, consider the following strategies to improve the synthesis of your peptide containing multiple Lys(Boc)-OtBu residues.
Illustrative Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Table 1: Strategies to Mitigate On-Resin Aggregation
| Strategy | Description | Experimental Considerations |
| Solvent Modification | Switch to more polar solvents or solvent mixtures that can disrupt hydrogen bonding. | Replace Dichloromethane (DCM) with N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Consider using a mixture of 25% Dimethyl Sulfoxide (DMSO) in DMF.[2][9] |
| Elevated Temperature | Increase the temperature during coupling reactions to disrupt secondary structures and improve reaction kinetics. | Perform the coupling step at an elevated temperature (e.g., 40-50°C).[2][9] |
| Chaotropic Agents | Add chaotropic salts to the coupling and/or washing steps to disrupt secondary structures. | Prepare a 0.4 M solution of LiCl in DMF and use it as the solvent for the coupling reaction. Alternatively, wash the resin with solutions of 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling.[2][10] |
| "Magic Mixture" | Use a specialized solvent system for particularly difficult couplings. | A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55°C.[10] |
| High-Power Coupling Reagents | Utilize more potent activating reagents for sterically hindered amino acids. | Reagents such as HATU, HBTU, and PyBOP are often more effective for coupling sterically hindered amino acids like Lys(Boc)-OtBu.[4] |
| Low-Loading Resin | Use a resin with a lower substitution level to increase the distance between growing peptide chains. | This can reduce intermolecular interactions that lead to aggregation.[2] |
Issue 2: Poor Solubility of Lyophilized Peptide
Peptides rich in Lys(Boc)-OtBu often exhibit poor solubility in aqueous solutions after cleavage and lyophilization. The following guide provides a systematic approach to solubilizing these challenging peptides.
Illustrative Workflow for Solubilizing Aggregated Peptides
References
- 1. scispace.com [scispace.com]
- 2. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
Fmoc-Lys(Boc)-OtBu stability and storage issues
Welcome to the technical support center for Fmoc-Lys(Boc)-OtBu. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability, storage, and handling of this critical reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Fmoc-Lys(Boc)-OtBu?
A1: For long-term storage, Fmoc-Lys(Boc)-OtBu should be kept at -20°C in a tightly sealed container to protect it from moisture and light. For short-term use, storage at 2-8°C is acceptable. It is crucial to minimize exposure to ambient temperature and humidity. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the product.
Q2: What is the expected shelf life of Fmoc-Lys(Boc)-OtBu?
Q3: What are the common signs of degradation?
A3: Visual signs of degradation can include a change in appearance from a white or off-white powder to a yellowish or clumpy solid. Chemically, degradation can be detected by the presence of additional peaks in an HPLC chromatogram, indicating the formation of impurities. A noticeable decrease in the main peak's area percentage is a clear indicator of degradation.
Q4: What are the most common impurities found in Fmoc-Lys(Boc)-OtBu?
A4: Impurities in Fmoc-protected amino acids can arise during synthesis or storage. Common impurities include:
-
Dipeptides (Fmoc-Lys(Boc)-Lys(Boc)-OtBu): Formed during the synthesis of the Fmoc-amino acid.
-
Free amino acid (H-Lys(Boc)-OtBu): Results from the premature cleavage of the Fmoc group. The presence of free amine can promote further degradation.
-
β-Alanine adducts: These can form if Fmoc-OSu is used in the manufacturing process.
-
Acetate: Can be present from the manufacturing process and act as a capping agent in peptide synthesis, leading to truncated sequences.
High-purity Fmoc-Lys(Boc)-OtBu should have minimal levels of these impurities.
Q5: How can I assess the purity of my Fmoc-Lys(Boc)-OtBu?
A5: The most reliable method for assessing the purity of Fmoc-Lys(Boc)-OtBu is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A typical analysis will show a main peak for the product and smaller peaks for any impurities. For detailed methodology, please refer to the Experimental Protocols section.
Troubleshooting Guides
This section addresses common issues encountered during peptide synthesis that may be related to the quality or handling of Fmoc-Lys(Boc)-OtBu.
Issue 1: Low Coupling Efficiency
-
Symptom: Incomplete coupling of Fmoc-Lys(Boc)-OtBu to the growing peptide chain, as indicated by a positive Kaiser test after the coupling step.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Investigation |
| Degraded Fmoc-Lys(Boc)-OtBu | Solution: Use a fresh batch of the amino acid. Investigation: Check the purity of the current batch using HPLC. Look for signs of degradation such as discoloration or clumping. |
| Presence of Impurities | Solution: Use high-purity Fmoc-Lys(Boc)-OtBu (≥99%). Investigation: Analyze the starting material for common impurities like dipeptides or free amino acids which can interfere with the coupling reaction. |
| Inadequate Activation | Solution: Ensure proper activation of the carboxylic acid group. Consider using a more potent activating agent like HATU or HCTU, especially for difficult couplings. Double coupling may also be beneficial. |
| Steric Hindrance | Solution: Increase the coupling time and/or temperature. Ensure efficient mixing of the resin and reagents. |
Issue 2: Unexpected Peaks in Crude Peptide HPLC
-
Symptom: The HPLC chromatogram of the crude peptide shows unexpected peaks, indicating the presence of side products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution & Investigation |
| Dipeptide Impurity in Starting Material | Symptom: A peak corresponding to the mass of the target peptide + Lys(Boc) is observed. Solution: Use Fmoc-Lys(Boc)-OtBu with a very low dipeptide content. Investigation: Analyze the Fmoc-Lys(Boc)-OtBu raw material by HPLC to quantify dipeptide impurities. |
| Truncated Peptide Sequences | Symptom: Peaks corresponding to shorter peptide sequences are observed. Solution: Use Fmoc-Lys(Boc)-OtBu with a low acetate content (≤0.02%). Investigation: While difficult to detect by standard RP-HPLC of the amino acid, persistent truncation issues may warrant sourcing from a supplier with stringent acetate controls. |
| Premature Deprotection | Symptom: Side-reactions involving the lysine side chain are observed. Solution: Ensure that the Boc group is stable to the deprotection conditions used for the Fmoc group. Avoid prolonged exposure to basic conditions. |
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Humidity | Light | Expected Stability |
| Long-term | -20°C | Low (in desiccator) | Protected (dark) | High (refer to supplier's retest date) |
| Short-term | 2-8°C | Low | Protected | Good for routine use |
| Benchtop | Room Temperature | Ambient | Exposed | Low (minimize exposure time) |
Table 2: Common Impurities and their Potential Impact
| Impurity | Typical Source | Impact on Peptide Synthesis | Recommended Limit |
| Dipeptide | Synthesis of Fmoc-amino acid | Insertion of an extra amino acid | ≤ 0.1% |
| Free Amino Acid | Degradation (Fmoc cleavage) | Double incorporation of the amino acid | ≤ 0.2% |
| Acetate | Manufacturing process | Chain termination (truncation) | ≤ 0.02% |
| β-Alanine Adducts | Use of Fmoc-OSu in synthesis | Incorporation of β-alanine | Should be non-detectable |
Experimental Protocols
Protocol 1: HPLC Analysis of Fmoc-Lys(Boc)-OtBu Purity
This protocol outlines a standard method for determining the chemical purity of Fmoc-Lys(Boc)-OtBu.
-
Instrumentation: HPLC system with a UV detector, pump, and autosampler.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a small amount of Fmoc-Lys(Boc)-OtBu in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Logical relationships between storage conditions, degradation, and synthesis outcome.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Lys(Boc)-OtBu vs. Fmoc-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful assembly of complex peptides. For the incorporation of lysine residues, researchers are often faced with a choice between various derivatives, each offering distinct advantages depending on the synthetic goal. This guide provides an in-depth, objective comparison of two commonly used lysine derivatives: Fmoc-Lys(Boc)-OtBu and Fmoc-Lys(Mtt)-OH, offering insights for researchers, scientists, and professionals in drug development.
The fundamental difference between these two building blocks lies in the nature of the side-chain protection of the ε-amino group of lysine, which dictates their utility in SPPS. While Fmoc-Lys(Boc)-OtBu is a workhorse for the synthesis of linear peptides, Fmoc-Lys(Mtt)-OH provides the flexibility for on-resin side-chain modifications, enabling the creation of more complex peptide architectures.
Chemical Properties and Orthogonality
Fmoc-Lys(Boc)-OtBu incorporates the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the lysine side chain and a tert-butyl (OtBu) ester for the C-terminus. Both the Boc and OtBu groups are stable to the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[1] They are cleaved simultaneously during the final step of SPPS using a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA).[2]
Fmoc-Lys(Mtt)-OH , on the other hand, utilizes the 4-methyltrityl (Mtt) group to protect the ε-amino group. The Mtt group is highly sensitive to acid and can be selectively removed under very mild acidic conditions (e.g., 1% TFA in dichloromethane) that do not affect the more robust acid-labile protecting groups like Boc or OtBu, nor the linkage of the peptide to the resin.[3][4][5] This orthogonality is the key feature of Fmoc-Lys(Mtt)-OH, as it allows for the selective deprotection and subsequent modification of the lysine side chain while the peptide is still attached to the solid support.[6][7]
Performance and Applications in SPPS
The choice between these two lysine derivatives is primarily dictated by the desired final peptide structure.
Fmoc-Lys(Boc)-OtBu is the standard choice for the routine synthesis of linear peptides where no side-chain modification of lysine is required. Its compatibility with standard Fmoc-SPPS protocols makes it a reliable and efficient building block.
Fmoc-Lys(Mtt)-OH is the preferred derivative for more advanced applications, including:
-
Synthesis of branched peptides: The lysine side chain can be deprotected on-resin to allow for the assembly of a second peptide chain.[8]
-
Peptide cyclization: The deprotected side-chain amine can be used for on-resin head-to-side-chain or side-chain-to-side-chain cyclization.
-
Attachment of labels and tags: Fluorescent dyes, biotin, or other moieties can be selectively attached to the lysine side chain.[9]
While direct quantitative comparative studies on yield and purity for the same linear peptide are not extensively published, the performance of both derivatives is generally high under optimized conditions. The purity of the final peptide is more often influenced by factors such as the peptide sequence itself, coupling efficiency, and the conditions for final cleavage and purification.
Quantitative Data Summary
The following table summarizes the key chemical properties and deprotection conditions for the protecting groups associated with Fmoc-Lys(Boc)-OtBu and Fmoc-Lys(Mtt)-OH.
| Feature | Fmoc-Lys(Boc)-OtBu | Fmoc-Lys(Mtt)-OH |
| Side-Chain Protecting Group | Boc (tert-butyloxycarbonyl) | Mtt (4-methyltrityl) |
| C-Terminus Protecting Group | OtBu (tert-butyl ester) | - (Carboxylic Acid) |
| Side-Chain Deprotection | Strong acid (e.g., 95% TFA) | Mild acid (e.g., 1% TFA in DCM) |
| Orthogonality | No (cleaved with other acid-labile groups) | Yes (selectively removed on-resin) |
| Primary Application | Linear peptide synthesis | Branched/cyclic peptides, on-resin modification |
Experimental Protocols
Standard SPPS Cycle (Applicable to both)
A standard SPPS cycle involves the iterative deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid.
-
Swell the Resin: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Coupling: Couple the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OtBu or Fmoc-Lys(Mtt)-OH) using a suitable activating agent (e.g., HBTU/DIEA in DMF) for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat steps 2-5 until the desired peptide sequence is assembled.
On-Resin Deprotection of Mtt Group (Fmoc-Lys(Mtt)-OH)
This protocol is performed after the full peptide backbone has been assembled and before the final cleavage from the resin.
-
Resin Preparation: After the final coupling step, wash the peptide-resin with DCM.
-
Mtt Deprotection: Treat the resin with a solution of 1% TFA in DCM. The reaction progress can be monitored by the appearance of a yellow color, indicating the release of the Mtt cation. Repeat the treatment until the solution is colorless.[3][4][5] A common alternative is a solution of 90% DCM, 5% TFA, and 5% triisopropylsilane (TIS).[9]
-
Washing: Wash the resin thoroughly with DCM and DMF to remove the cleaved Mtt group and residual acid.
-
Side-Chain Modification: The now free ε-amino group of the lysine is available for coupling to another molecule (e.g., another peptide, biotin, fluorescent dye).
Final Cleavage and Deprotection
For peptides synthesized with Fmoc-Lys(Boc)-OtBu:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including Boc and OtBu.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
For peptides synthesized with Fmoc-Lys(Mtt)-OH (after on-resin modification):
The final cleavage protocol is the same as for Fmoc-Lys(Boc)-OtBu, as the strong acid cocktail will cleave the peptide from the resin and any remaining acid-labile side-chain protecting groups.
Visualizing the Workflow
Caption: Comparative SPPS workflows for linear vs. modified peptides.
Caption: Protecting groups on the two lysine derivatives.
Conclusion
References
- 1. ajpamc.com [ajpamc.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. kohan.com.tw [kohan.com.tw]
- 9. rsc.org [rsc.org]
Orthogonality of Boc Protection Compared to Mtt and Dde: A Comparative Guide for Researchers
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is fundamental to the successful construction of complex peptides. For researchers, scientists, and drug development professionals, understanding the orthogonality of these groups is critical for designing efficient synthetic routes that allow for site-specific modifications. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with the 4-methyltrityl (Mtt) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups, supported by experimental data and detailed protocols.
The principle of orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1] This is crucial for synthesizing branched or cyclic peptides, or for attaching reporter groups like fluorophores to specific amino acid side chains.[2][3]
Chemical Structures and Deprotection Pathways
The Boc, Mtt, and Dde groups protect amine functionalities, typically the α-amino group of the peptide backbone or the side chain of amino acids like lysine. Their distinct chemical natures dictate their lability under different conditions, forming the basis of their orthogonality.
The orthogonality of these groups stems from their differential cleavage conditions. Boc is highly sensitive to strong acids, Mtt is labile to dilute acids, and Dde is removed by hydrazine.
References
A Comparative Guide to HPLC Analysis of Fmoc-Lys(Boc)-OtBu Purity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount. The presence of impurities in starting materials like Fmoc-Lys(Boc)-OtBu can lead to the formation of deletion sequences, truncated peptides, and other side-products, complicating purification and compromising the integrity of the final peptide. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Fmoc-Lys(Boc)-OtBu, supported by representative experimental data and detailed protocols.
The Gold Standard: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of Fmoc-protected amino acids. This technique separates the target molecule from potential impurities based on differences in their hydrophobicity. A C18 stationary phase is most commonly employed, with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).
Comparative Purity Data
Below is a table summarizing representative HPLC purity data for commercial versus purified Fmoc-Lys(Boc)-OH, which serves as a strong proxy for what can be expected with Fmoc-Lys(Boc)-OtBu.
| Sample | Purity (%) | Total Impurities (%) | Source |
| Commercial Fmoc-Lys(Boc)-OH | 99.58 | 0.42 | Representative Data[1] |
| Purified Fmoc-Lys(Boc)-OH | 100 | 0 | Representative Data[1] |
It is standard for commercial suppliers to provide Fmoc-Lys(Boc)-OH with a purity specification of ≥98.0% or higher, as determined by HPLC.[2]
Alternative and Complementary Analytical Techniques
While RP-HPLC is the workhorse for purity assessment, other techniques can provide valuable, orthogonal information.
-
Ultra-Performance Liquid Chromatography (UPLC): This technique utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio, providing valuable information for troubleshooting and process optimization.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the presence of the undesired D-isomer, a specialized chiral stationary phase is required.
Experimental Protocol: RP-HPLC Purity Analysis of Fmoc-Lys(Boc)-OtBu
This protocol describes a typical RP-HPLC method for the purity assessment of Fmoc-Lys(Boc)-OtBu.
1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: 50:50 (v/v) acetonitrile and water.
2. Sample Preparation
-
Prepare a stock solution of Fmoc-Lys(Boc)-OtBu in the sample diluent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40 | 95 | 5 |
4. Data Analysis
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Fmoc-Lys(Boc)-OtBu as the percentage of the main peak area relative to the total peak area.
HPLC Analysis Workflow for Fmoc-Lys(Boc)-OtBu Purity
Potential Impurities in Fmoc-Lys(Boc)-OtBu
Understanding the potential impurities is crucial for developing a robust HPLC method capable of resolving them from the main product peak. Impurities can arise from the synthesis of the protected amino acid itself or from its degradation over time.
Common Process-Related Impurities:
-
Incompletely protected Lysine: Lysine with only the Fmoc or Boc/OtBu group attached.
-
Di-Fmoc Lysine: Lysine protected with Fmoc on both the alpha and epsilon amino groups.
-
Fmoc-ß-Ala-OH: A common byproduct from the synthesis of the Fmoc group.
-
Dipeptides: Formation of Fmoc-Lys(Boc)-Lys(Boc)-OtBu during synthesis.
Degradation Products:
-
Free Fmoc group: From the hydrolysis of the Fmoc-carbamate bond.
-
Fmoc-Lys(Boc)-OH: Hydrolysis of the tert-butyl ester.
Potential Impurity Profile of Fmoc-Lys(Boc)-OtBu
References
Navigating the Maze of Protected Peptides: A Mass Spectrometry Comparison Guide for Lys(Boc)-OtBu and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts not only the synthetic strategy but also the subsequent characterization of the final peptide product. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing Lys(Boc)-OtBu against other common lysine-protecting group strategies, supported by experimental data and detailed methodologies to aid in the accurate interpretation of mass spectra and ensure the quality of synthetic peptides.
The tert-butyloxycarbonyl (Boc) group for the protection of the lysine side-chain amine and the tert-butyl (OtBu) ester for the side-chain carboxyl group is a frequently employed strategy in peptide chemistry. Understanding the gas-phase fragmentation behavior of this protected residue, and how it compares to other orthogonal protecting groups, is paramount for unambiguous sequence verification and purity assessment by mass spectrometry.
At a Glance: Comparing Lysine Protecting Groups in Mass Spectrometry
The choice of a lysine-protecting group dictates its fragmentation pattern in tandem mass spectrometry (MS/MS). This, in turn, influences the confidence of peptide identification and the ease of spectral interpretation. Below is a summary of the key mass spectrometric characteristics of commonly used lysine protecting groups.
| Protecting Group | Key Mass Spectrometric Behavior | Advantages in MS | Disadvantages in MS |
| Boc (tert-butyloxycarbonyl) | Highly labile, readily undergoes neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon collision-induced dissociation (CID).[1][2] | The distinct neutral losses are diagnostic for the presence of a Boc group. | In-source fragmentation can lead to the observation of the unprotected peptide, complicating spectral interpretation.[2] |
| OtBu (tert-butyl ester) | Can undergo McLafferty rearrangement, leading to the neutral loss of isobutylene (56 Da). | The neutral loss can aid in identifying the presence of the OtBu group. | Fragmentation can be complex and may require careful spectral analysis. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Generally more stable under typical CID conditions compared to Boc. Fragmentation often proceeds through the peptide backbone. | Less prone to in-source fragmentation, leading to cleaner precursor ion signals. | Lacks a highly characteristic and facile neutral loss, making its presence less obvious than Boc. |
| Z (Benzyloxycarbonyl) | Can undergo fragmentation through two primary pathways: standard backbone fragmentation (b- and y-ions) and cleavage of the Cζ-Nε bond of the derivatized lysine side chain.[3] | The dual fragmentation pathways can provide rich structural information. | The complex fragmentation pattern can be challenging to interpret. |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Upon cleavage, the lysine residue returns to its native mass, making it indistinguishable from an unprotected lysine in the mass spectrometer.[4] | Successful cleavage is easily confirmed by the mass shift. | Incomplete cleavage results in the observation of the modified peptide, which may have a different fragmentation pattern. |
Experimental Workflows and Methodologies
A comprehensive analysis of protected peptides by mass spectrometry requires a systematic workflow, from sample preparation to data acquisition and interpretation.
References
- 1. Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of C-Terminal Protection: A Comparative Guide to Fmoc-Lys(Boc)-OtBu in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acids is a critical determinant of success. While Fmoc-Lys(Boc)-OH is the workhorse for routine solid-phase peptide synthesis (SPPS), its C-terminally protected counterpart, Fmoc-Lys(Boc)-OtBu, offers distinct strategic advantages, particularly in the assembly of complex peptides and the synthesis of fully protected fragments for solution-phase and fragment condensation strategies.
This guide provides an objective comparison of Fmoc-Lys(Boc)-OtBu with other protected lysines, supported by experimental insights and detailed methodologies, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
Fmoc-Lys(Boc)-OtBu distinguishes itself not as a direct replacement for Fmoc-Lys(Boc)-OH in standard linear SPPS, but as a specialized tool for advanced applications. The C-terminal tert-butyl (OtBu) ester provides a crucial layer of orthogonal protection, enabling the synthesis of fully protected peptide fragments. These fragments are the building blocks for convergent synthesis strategies, allowing for the efficient and higher-purity assembly of large or difficult peptides that are challenging to produce through traditional linear SPPS. While direct quantitative comparisons in identical sequences are scarce in literature, the strategic advantage of Fmoc-Lys(Boc)-OtBu lies in its ability to facilitate these more complex synthetic routes, ultimately leading to higher overall yields and purity for the final complex target peptide.
Comparison of Protected Lysine Derivatives
The choice of a protected lysine derivative is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection of the α-amino, ε-amino, and C-terminal carboxyl groups.
| Derivative | α-Amino Protection | ε-Amino (Side-Chain) Protection | C-Terminal Protection | Key Advantage | Primary Application |
| Fmoc-Lys(Boc)-OtBu | Fmoc (Base-labile) | Boc (Acid-labile) | OtBu (Acid-labile) | Enables synthesis of fully protected peptide fragments for solution-phase coupling and fragment condensation. | Solution-phase synthesis, fragment condensation for large or complex peptides. |
| Fmoc-Lys(Boc)-OH | Fmoc (Base-labile) | Boc (Acid-labile) | -OH (Free acid) | Standard derivative for routine Fmoc-SPPS; directly couples to resin or growing peptide chain. | Standard linear solid-phase peptide synthesis. |
| Fmoc-Lys(Dde)-OH | Fmoc (Base-labile) | Dde (Hydrazine-labile) | -OH (Free acid) | Orthogonal side-chain deprotection for on-resin modification (e.g., branching, cyclization). | Synthesis of branched or cyclic peptides.[1] |
| Fmoc-Lys(Mtt)-OH | Fmoc (Base-labile) | Mtt (Mild acid-labile) | -OH (Free acid) | Orthogonal side-chain deprotection under very mild acidic conditions. | On-resin side-chain modification where other acid-labile groups must remain. |
| Fmoc-Lys(Alloc)-OH | Fmoc (Base-labile) | Alloc (Palladium-labile) | -OH (Free acid) | Orthogonal side-chain deprotection under neutral conditions. | Synthesis of complex peptides requiring multiple orthogonal protecting groups. |
The Orthogonality Advantage of Fmoc-Lys(Boc)-OtBu
The core advantage of Fmoc-Lys(Boc)-OtBu lies in its orthogonal protection scheme, which is pivotal for fragment condensation strategies. In the widely used Fmoc/tBu strategy for SPPS, the N-terminal Fmoc group is removed with a base (e.g., piperidine), while the side-chain protecting groups (like Boc and OtBu) are stable to these conditions.[2] The side-chain and C-terminal protecting groups are then typically removed in a final step with a strong acid (e.g., trifluoroacetic acid, TFA).[2]
Fmoc-Lys(Boc)-OtBu allows for the synthesis of a peptide fragment where the N-terminus can be deprotected and elongated in solution, while the C-terminus and lysine side chain remain protected. This fully protected fragment can then be purified and used in a subsequent coupling reaction with another peptide fragment. This approach is particularly beneficial for:
-
Synthesis of large proteins: By synthesizing smaller, purified fragments and then ligating them, the cumulative yield can be significantly higher than a single, long linear synthesis.
-
Improved purity of the final product: Each fragment can be purified individually, removing deletion or truncated sequences before they are incorporated into the final, larger peptide.
-
Enhanced solubility: Protected peptide fragments often have better solubility in organic solvents, facilitating the coupling reactions.
Experimental Protocols
General Protocol for Solution-Phase Coupling of a Protected Peptide Fragment
This protocol outlines the general steps for coupling a protected peptide fragment with a C-terminal OtBu ester, such as one synthesized using Fmoc-Lys(Boc)-OtBu as the C-terminal residue.
1. N-terminal Fmoc Deprotection of the C-terminal Fragment:
- Dissolve the protected peptide fragment (with a free N-terminal Fmoc group) in N,N-dimethylformamide (DMF).
- Add piperidine to a final concentration of 20% (v/v).
- Stir the reaction at room temperature for 30 minutes.
- Evaporate the solvent under reduced pressure.
- Co-evaporate with toluene to remove residual piperidine.
- Purify the N-terminally deprotected fragment by flash chromatography.
2. Coupling of Peptide Fragments:
- Dissolve the N-terminally deprotected fragment and the C-terminally protected fragment (e.g., with a free carboxylic acid) in DMF.
- Add a coupling agent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by HPLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the fully protected, coupled peptide by flash chromatography.
3. Global Deprotection:
- Dissolve the fully protected peptide in a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Stir at room temperature for 2-4 hours.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
- Purify the final peptide by reverse-phase HPLC.
Visualizing the Workflow: Fragment Condensation Strategy
The following diagram illustrates the logical workflow for synthesizing a larger peptide via a fragment condensation strategy, highlighting the role of a C-terminally protected amino acid like Fmoc-Lys(Boc)-OtBu.
Caption: Workflow for peptide synthesis via fragment condensation.
Conclusion
Fmoc-Lys(Boc)-OtBu is a valuable, specialized reagent in the peptide chemist's toolbox. While Fmoc-Lys(Boc)-OH remains the standard for routine linear SPPS, the C-terminal OtBu protection of Fmoc-Lys(Boc)-OtBu provides the necessary orthogonality to enable the synthesis of fully protected peptide fragments. This capability is the cornerstone of convergent synthesis strategies, which are often essential for the successful and efficient production of large, complex, and high-purity peptides for research, diagnostics, and therapeutic development. The strategic application of Fmoc-Lys(Boc)-OtBu can therefore significantly expand the synthetic horizons of peptide science.
References
A Comparative Analysis of Lysine Derivative Synthesis Yields for Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, the efficient synthesis of lysine derivatives is crucial for a wide range of applications, from peptide synthesis to the development of novel therapeutics. This guide provides a comparative analysis of reported yields for various lysine derivatives, supported by detailed experimental protocols and visual representations of synthetic pathways. The objective is to offer a clear, data-driven resource to inform methodological choices in the laboratory.
Quantitative Yield Comparison of Lysine Derivatives
The following table summarizes the reported yields for the synthesis of several common lysine derivatives. It is important to note that yields can be highly dependent on the specific reaction conditions, scale, and purification methods employed.
| Lysine Derivative | Synthesis Method | Reported Yield (%) | Reference |
| Sodium Nα-octanamide lysine | Nα-acylation | 93% | [1] |
| Sodium Nα-hexanamide lysine | Nα-acylation | 85.8% | [1] |
| Lauroyl lysine | Schotten-Baumann Reaction | 55.20 - 97.77% | [2] |
| N-acetyllysine (in peptide) | Solid-Phase Peptide Synthesis (SPPS) | >90% | [3] |
| Biotinylated Lysine (in peptide) | Kinetically Controlled Labeling | >90% | [3] |
| D-Lysine | Two-Enzyme Cascade | 48.8% | [4] |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of selected lysine derivatives, as described in the cited literature.
Protocol 1: Synthesis of Nα-acylation Lysine-Based Derivatives (e.g., Sodium Nα-octanamide lysine)
This protocol outlines a three-step synthesis of Nα-acylation lysine derivatives.[1]
Step 1: Synthesis of α-amino-ε-caprolactam (ACL)
-
L-lysine is heated in n-hexyl alcohol to induce cyclization, yielding α-amino-ε-caprolactam (ACL).
Step 2: Acylation of ACL
-
The resulting ACL is reacted with an acyl chloride (e.g., octanoyl chloride for Nα-octanamide lysine) to form the α-amide-ε-caprolactam.
Step 3: Hydrolysis
-
The α-amide-ε-caprolactam is then subjected to hydrolysis in an aqueous solution under alkaline conditions (e.g., using NaOH).
-
For derivatives with longer hydrophobic chains (C12 and above), butanol is used as a co-solvent to increase solubility.
-
The reaction mixture is refluxed and stirred for 8 hours.
-
The solution is filtered while hot to remove insoluble impurities.
-
The filtrate is cooled to room temperature and the pH is adjusted to neutral, causing the crude product to precipitate.
-
The precipitate is filtered, washed, and dried to yield the final sodium Nα-acylation lysine derivative.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of N-acetyllysine
This method is used for incorporating modified lysine residues directly into a peptide sequence.[3]
-
Resin Preparation: A suitable solid support resin (e.g., Wang resin) is prepared for peptide synthesis.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the resin is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The pre-activated Fmoc-protected amino acid, in this case, Fmoc-Lys(Ac)-OH, is coupled to the deprotected N-terminus of the peptide chain. Coupling is typically mediated by reagents such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Synthesis and Modification Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to lysine derivative synthesis and analysis.
Caption: Workflow for the synthesis of Nα-acylation lysine derivatives.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Common post-translational modifications of lysine residues.
References
Verifying Fmoc-Lys(Boc)-OtBu Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the integrity and function of the final peptide. This guide provides a comprehensive comparison of Edman degradation and mass spectrometry for verifying the successful incorporation of the protected amino acid Fmoc-Lys(Boc)-OtBu. We present supporting experimental principles, detailed methodologies, and a comparative analysis to assist in selecting the optimal verification strategy.
Comparative Analysis of Verification Techniques
The choice between Edman degradation and mass spectrometry for verifying the incorporation of Fmoc-Lys(Boc)-OtBu depends on several factors, including the desired information (N-terminal sequence vs. overall mass), sample availability, and throughput requirements.
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Primary Function | N-terminal amino acid sequencing. | Determination of molecular weight and sequence confirmation through fragmentation. |
| Principle | Sequential chemical cleavage and identification of N-terminal amino acids. | Measurement of the mass-to-charge ratio of the peptide and its fragments. |
| Sample Requirement | Typically requires purified, resin-bound peptide. | Can analyze crude, cleaved peptide mixtures. |
| Throughput | Low; sequential, cycle-by-cycle analysis. | High; rapid analysis of multiple samples. |
| Information Provided | Confirms the identity and position of the N-terminal residue. | Confirms the total mass of the peptide, indicating successful incorporation of all residues. MS/MS provides sequence information. |
| Challenges with Fmoc-Lys(Boc)-OtBu | Acid-labile side-chain protecting groups (Boc and OtBu) can be partially or fully cleaved during the TFA step of the Edman cycle, leading to multiple PTH-derivatives and complicating data interpretation. | Does not directly sequence from the N-terminus but confirms the mass addition. Fragmentation patterns can be complex. |
Experimental Protocols
Edman Degradation for Resin-Bound Peptides ("Preview" Sequencing)
Edman degradation can be adapted for on-resin analysis of peptides synthesized using Fmoc chemistry. This "preview" sequencing is particularly useful for troubleshooting synthesis problems at specific steps. However, it's important to note that for peptides attached to acid-labile linkers (common in Fmoc-SPPS), the peptide will be cleaved from the resin during the first Edman cycle.[1]
Protocol:
-
Sample Preparation: A small aliquot of the peptide-resin (approximately 5-10 mg) is taken directly from the synthesis vessel after the coupling of Fmoc-Lys(Boc)-OtBu. The resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.
-
Edman Chemistry: The resin-bound peptide is subjected to a standard Edman degradation cycle in an automated protein sequencer.
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).[2][3][4] Due to the acid-lability of the Wang or Rink amide linkers, the entire peptide is cleaved from the resin at this stage.
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.
-
-
HPLC Analysis: The resulting PTH-amino acid is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time is compared to a standard chromatogram of known PTH-amino acids to identify the N-terminal residue.
Expected Outcome for Fmoc-Lys(Boc)-OtBu:
Due to the acidic conditions of the cleavage and conversion steps, the Boc and OtBu protecting groups on the lysine side chain are expected to be labile. This will likely result in the detection of multiple PTH-lysine derivatives in the HPLC analysis:
-
PTH-Lys(Boc): If the Boc group remains intact.
-
PTH-Lys: If the Boc group is cleaved.
-
Derivatives from OtBu cleavage: While the OtBu is on the C-terminus of the protected lysine, its cleavage under acidic conditions is also possible, though it wouldn't directly affect the PTH-lysine derivative identification.
The presence of a peak corresponding to PTH-Lys (or its Boc-protected form) confirms the successful incorporation of lysine at the N-terminus.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for confirming the successful incorporation of Fmoc-Lys(Boc)-OtBu by verifying the total molecular weight of the synthesized peptide.
Protocol:
-
Cleavage and Deprotection: A small sample of the peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all protecting groups (including Fmoc, Boc, and OtBu).
-
Sample Preparation: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The dried peptide is then dissolved in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Analysis: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of the target peptide. A match in mass confirms the successful incorporation of all amino acids, including the lysine residue.
-
Tandem MS (MS/MS) for Sequencing (Optional): To further confirm the sequence, the peptide ion can be selected and fragmented in the mass spectrometer. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence. The mass difference between fragment ions will correspond to the mass of the lysine residue (128.09 Da).
Visualizing the Workflows
Edman Degradation Workflow
Mass Spectrometry Workflow
Conclusion
Both Edman degradation and mass spectrometry are valuable techniques for verifying the incorporation of Fmoc-Lys(Boc)-OtBu in peptide synthesis. Edman degradation provides direct evidence of the N-terminal residue, which is advantageous for troubleshooting synthesis failures at specific steps.[1] However, the lability of the Boc and OtBu protecting groups under Edman conditions can complicate data analysis.
Mass spectrometry, on the other hand, offers a rapid and high-throughput method to confirm the overall integrity of the peptide by verifying its molecular weight.[5][6] When coupled with tandem MS, it can also provide sequence information. For routine verification of successful incorporation, mass spectrometry is often the more efficient choice. Edman degradation remains a powerful, albeit more specialized, tool for detailed N-terminal analysis and for instances where mass spectrometry results are ambiguous. The selection of the most appropriate method will ultimately depend on the specific experimental needs and the resources available.
References
- 1. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehu.eus [ehu.eus]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
NMR Spectroscopy for the Structural Confirmation of Fmoc-Lys(Boc)-OtBu: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unequivocal structural confirmation of protected amino acid building blocks is a critical quality control step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation and purity assessment of Fmoc-Lys(Boc)-OtBu. This guide includes detailed experimental protocols, quantitative data, and a comparative analysis to assist in selecting the most appropriate analytical methodology.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of protected amino acids like Fmoc-Lys(Boc)-OtBu.
Expected ¹H and ¹³C NMR Spectral Data
While a definitive spectrum for Fmoc-Lys(Boc)-OtBu is not publicly available, the expected chemical shifts can be reliably predicted based on data from the closely related compound, Fmoc-L-Lys(Boc)-OH, and the known effects of esterification. The key differences will be observed in the chemical shifts of the protons and carbons near the carboxylic acid and the tert-butyl ester.
Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-Lys(Boc)-OtBu in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Fmoc-H (aromatic) | 7.75 - 7.25 | m |
| NH (α-amino) | ~5.4 | d |
| Fmoc-CH | ~4.4 | m |
| Fmoc-CH₂ | ~4.2 | m |
| α-CH | ~4.3 | m |
| NH (ε-amino) | ~4.6 | t |
| ε-CH₂ | ~3.1 | q |
| β, γ, δ-CH₂ | 1.9 - 1.4 | m |
| Boc-(CH₃)₃ | 1.44 | s |
| OtBu-(CH₃)₃ | 1.47 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-Lys(Boc)-OtBu in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (OtBu) | ~171 |
| C=O (Boc) | ~156 |
| C=O (Fmoc) | ~156 |
| Fmoc-C (aromatic) | 144 - 120 |
| Cq (OtBu) | ~82 |
| Cq (Boc) | ~79 |
| Fmoc-CH | ~67 |
| α-CH | ~54 |
| Fmoc-CH₂ | ~47 |
| ε-CH₂ | ~40 |
| β, γ, δ-CH₂ | 32 - 23 |
| Boc-(CH₃)₃ | ~28.5 |
| OtBu-(CH₃)₃ | ~28.2 |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A detailed protocol for acquiring high-quality NMR spectra of Fmoc-protected amino acids is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the Fmoc-Lys(Boc)-OtBu sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR: Acquire a one-dimensional proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the lysine backbone and the protecting groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
-
Comparative Analysis with Alternative Techniques
While NMR provides comprehensive structural information, other techniques are often used for routine purity analysis and confirmation of molecular weight.
Table 3: Comparison of Analytical Techniques for Fmoc-Lys(Boc)-OtBu Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, stereochemistry, identification and quantification of impurities with a known structure. | Non-destructive, provides absolute quantification with an internal standard (qNMR), excellent for structural elucidation. | Lower sensitivity compared to MS, can be complex to interpret, higher instrument cost. |
| HPLC/UPLC | Purity assessment, detection of impurities. | High resolution and sensitivity, robust and reproducible for quality control. | Requires reference standards for impurity identification and quantification, may not resolve all impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities based on mass-to-charge ratio. | High sensitivity, provides exact mass, can be coupled with LC for impurity identification. | Provides limited structural information on its own, ionization efficiency can vary between compounds. |
Workflow and Decision Making
The choice of analytical technique depends on the specific requirements of the analysis. The following workflow illustrates a typical approach for the characterization of Fmoc-Lys(Boc)-OtBu.
The logical relationship for selecting an analytical method based on the desired information is outlined below.
Conclusion
NMR spectroscopy stands out as the most definitive method for the complete structural confirmation of Fmoc-Lys(Boc)-OtBu. Its ability to provide detailed atomic-level information is unparalleled by other common analytical techniques. While HPLC/UPLC is an excellent tool for routine purity assessment due to its high throughput and sensitivity, and mass spectrometry is essential for confirming molecular weight, a comprehensive characterization of this critical peptide synthesis building block should ideally incorporate data from all three techniques. For unambiguous structural elucidation and the identification of unknown impurities, NMR spectroscopy is indispensable.
The Strategic Role of Fmoc-Lys(Boc)-OtBu in Complex Peptide Synthesis: A Comparative Guide
In the intricate field of solid-phase peptide synthesis (SPPS), particularly for complex therapeutic peptides, the selection of appropriately protected amino acid building blocks is a critical determinant of success. For lysine, a frequently incorporated and functionally significant residue, the choice of side-chain protection dictates the synthetic strategy, influencing yield, purity, and the potential for sophisticated molecular architectures. This guide provides an in-depth comparison of Fmoc-L-Lys(Boc)-OH, the foundational building block for standard lysine incorporation, with several key orthogonally protected alternatives. The focus is on their application in the synthesis of complex peptides, such as the GLP-1 receptor agonist, Semaglutide.
It is important to note that while the prompt specifies Fmoc-Lys(Boc)-OtBu, the more commonly utilized derivative in SPPS is Fmoc-Lys(Boc)-OH. The C-terminal tert-butyl ester (OtBu) is typically employed for the protection of the side-chain carboxyl groups of acidic amino acids like glutamic acid or aspartic acid within the peptide sequence, rather than on the lysine building block itself. This guide will therefore focus on the performance of Fmoc-Lys(Boc)-OH and its alternatives for incorporation into the peptide backbone.
Principle of Orthogonal Protection in Lysine Chemistry
The cornerstone of modern complex peptide synthesis is the principle of orthogonal protection. This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification of specific sites within a peptide while it remains anchored to the solid support. In the context of Fmoc-SPPS, the Nα-Fmoc group is consistently removed by a base (e.g., piperidine), while side-chain protecting groups are typically acid-labile (e.g., Boc, OtBu, Trt), removed during the final cleavage from the resin with trifluoroacetic acid (TFA).
Fmoc-Lys(Boc)-OH fits perfectly into this standard scheme. Its Boc group is stable to the piperidine used for Fmoc removal but is cleaved by TFA. However, to create more complex structures like branched, cyclic, or conjugated peptides, lysine derivatives with protecting groups orthogonal to both piperidine and TFA are required. These "super-orthogonal" groups can be removed selectively on-resin, freeing the ε-amino group for modification without disturbing other protecting groups or the resin linkage.
Caption: Orthogonal protection strategies in Fmoc-SPPS.
Performance Comparison of Lysine Derivatives
The choice of lysine derivative directly impacts the synthetic outcome. While Fmoc-Lys(Boc)-OH is the workhorse for linear sequences, derivatives like Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Alloc)-OH, and Fmoc-Lys(Dde)-OH are instrumental in the synthesis of complex peptides like Semaglutide, which features a fatty acid moiety attached to the lysine at position 20.
Quantitative Data from Complex Peptide Syntheses
Direct, side-by-side comparative studies are rare in the literature. However, by collating data from various sources focused on the synthesis of GLP-1 analogs, a performance landscape emerges. It is crucial to acknowledge that yields and purities are highly sequence-dependent and can be influenced by the specific synthesis protocol, scale, and purification strategy employed.
| Lysine Derivative Used | Peptide Target | Reported Purity (Crude) | Reported Yield (Overall) | Source(s) |
| R1-Lys(Fmoc)-Glu(OtBu)-OH¹ | Semaglutide | 77.71% | 57.07% | [1] |
| Boc-Lys(Alloc)-...-Resin² | GLP-1 Analog | >70% | ~70% | [2] |
| Boc-Lys(Alloc)-...-Resin² | GLP-1 Analog Fragment | 74% | Not Reported | [2] |
| Fmoc-Lys(ivDde)-OH³ | Branched Peptide | Not Reported | Not Reported | [3][4] |
| Fmoc-Lys(Mtt)-OH⁴ | Semaglutide | Not Reported | Not Reported | [5] |
| Fmoc-Lys(Glc,Boc)-OH⁵ | Glycated Peptide | 55% | Not Reported | [6] |
¹ R1 is Dde or ivDde, with Fmoc on the side chain for acylation. ² Alloc group removed for side-chain attachment. ³ ivDde group removed for branching. ⁴ Mtt group removed for side-chain acylation. ⁵ Glycated lysine derivative used as a building block.
Properties and Deprotection Conditions of Alternatives
The key to leveraging these derivatives is understanding their unique deprotection conditions, which allows for their selective removal.
| Protecting Group | Structure | Cleavage Reagent(s) | Stability | Key Application |
| Boc | tert-Butyloxycarbonyl | Strong Acid (e.g., 95% TFA) | Stable to base (piperidine), mild acid, hydrazine, Pd(0). | Standard lysine incorporation in linear peptides. |
| Mtt | 4-Methyltrityl | Very Mild Acid (e.g., 1% TFA in DCM, HFIP) | Stable to base, hydrazine, Pd(0). Labile to strong acid. | On-resin side-chain modification (e.g., acylation). |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger. | Stable to acid, base, hydrazine. | On-resin modification, cyclization.[2][7] |
| Dde / ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl / -3-methylbutyl | 2-5% Hydrazine in DMF or Hydroxylamine. | Stable to acid, base, Pd(0). | On-resin branching, cyclization, labeling.[3][8] |
Experimental Protocols
The synthesis of a complex peptide like Semaglutide exemplifies the strategic use of an orthogonally protected lysine. The following protocols are generalized from published methods.[5]
Protocol 1: Solid-Phase Synthesis of Semaglutide Backbone
This protocol outlines the manual assembly of the peptide chain on a 0.1 mmol scale using Fmoc/tBu chemistry.
-
Resin Preparation: Swell Fmoc-Gly-Wang resin in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent like HATU (2.9 eq.) and a base like DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the lysine at position 20, use Fmoc-Lys(Mtt)-OH .
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Side-Chain Acylation of Lysine
This protocol details the modification of the lysine side chain after the full peptide backbone has been assembled.
-
Selective Mtt Deprotection:
-
Wash the fully assembled peptide-resin with Dichloromethane (DCM).
-
Treat the resin with 1% TFA in DCM, often with a scavenger like Triisopropylsilane (TIS), for short, repeated intervals (e.g., 5 x 2 min).
-
Wash the resin thoroughly with DCM and then DMF to neutralize.
-
-
Side-Chain Coupling:
-
Couple the pre-activated fatty acid-linker moiety (e.g., AEEA-(AEEA)-γ-Glu(N-octadecanoyl)-OtBu) to the newly freed lysine ε-amino group using standard coupling reagents (e.g., DIC/HOBt).
-
Allow the reaction to proceed for several hours or overnight.
-
Wash the resin extensively with DMF and DCM.
-
-
Final Cleavage and Global Deprotection:
-
Treat the dried resin with a cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, OtBu, Pbf).
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide via centrifugation and purify using preparative RP-HPLC.
-
Mandatory Visualizations
Experimental Workflow for Semaglutide Synthesis
Caption: Experimental workflow for the synthesis of Semaglutide.
Simplified GLP-1 Receptor Signaling Pathway
Semaglutide is an agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor, a Class B G-protein coupled receptor (GPCR) crucial for glucose homeostasis.
Caption: Simplified GLP-1 receptor signaling pathway.
Conclusion
Fmoc-Lys(Boc)-OH remains the indispensable standard for incorporating lysine into linear peptides via Fmoc-SPPS due to its robust compatibility with the core deprotection chemistry. However, the synthesis of complex peptides, which are at the forefront of drug development, necessitates a broader toolkit. Orthogonally protected lysine derivatives such as Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Alloc)-OH, and Fmoc-Lys(Dde)-OH are crucial for enabling site-specific modifications like lipidation, branching, and cyclization. As demonstrated by the synthesis of Semaglutide, a strategic selection of these building blocks, combined with optimized protocols for their selective deprotection and subsequent modification, is paramount to achieving high yields and purities of these intricate and therapeutically vital molecules. Researchers must weigh the desired final structure against the chemical properties of each protecting group to design the most efficient and successful synthetic route.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Fmoc-Lys-OtBu: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine (Fmoc-Lys-OtBu), a commonly used protected amino acid in peptide synthesis. Adherence to these procedural guidelines is critical for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer and to be familiar with your institution's chemical hygiene plan. All personnel handling the material must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH. |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper glove removal technique. |
| Skin Protection | Wear a laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator is recommended. Ensure adequate ventilation. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust particles. Avoid direct contact with skin and eyes.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable local, regional, and national regulations. The responsibility for proper waste identification and disposal lies with the chemical user.
-
Waste Identification and Segregation :
-
Properly identify the waste as "this compound, solid chemical waste."
-
Do not mix with other waste streams, particularly solvents or reactive chemicals, unless explicitly permitted by your institution's waste management plan.
-
-
Containerization :
-
Place the solid this compound waste, along with any contaminated disposable materials (e.g., weighing paper, gloves, wipes), into a designated, chemically compatible, and sealable waste container.
-
The container must be clearly and accurately labeled with the chemical name and any associated hazard warnings. A "Hazardous Waste" label should be used if required by your institution's policy for non-characterized substances.
-
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated designated chemical waste storage area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound if available. If not, provide the chemical name and any known hazard information.
-
-
Decontamination :
-
Thoroughly decontaminate any non-disposable equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning materials.
-
Dispose of all cleaning materials as contaminated waste in the designated solid waste container.
-
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are directly applicable to experimental use. All weighing and solution preparation should be conducted in a ventilated enclosure. In solid-phase peptide synthesis, the cleavage of the Fmoc group is a key step. This is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The resulting waste stream will contain the piperidine-dibenzofulvene adduct and residual reagents, and must be disposed of as hazardous liquid waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Fmoc-Lys-OtBu
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Fmoc-L-Lys(OtBu)-OH (also known as Fmoc-L-Lys(Boc)-OH) are paramount to ensuring laboratory safety and procedural integrity. While Safety Data Sheets (SDS) for Fmoc-Lys-OtBu indicate that the substance does not meet the criteria for classification as hazardous, it is a combustible solid, and adherence to standard laboratory safety protocols is essential to mitigate any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and the specific procedures being performed is necessary to determine the appropriate PPE.[4] The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| Body Part | PPE Item | Specification | Purpose |
| Eyes/Face | Safety Goggles with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust particles and accidental splashes.[6][7] |
| Face Shield | To be worn in addition to safety goggles. | Recommended when handling large volumes of solutions where there is a significant splash hazard.[4][8] | |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[4][8] Inspected prior to use. | Protects skin from direct contact with the chemical. |
| Body | Laboratory Coat | Standard lab coat. | Protects skin and clothing from spills and contamination.[4][6][7] |
| Respiratory | Particulate Filter Respirator (Dust Mask) | P1 filter (or equivalent, e.g., N95) for dust formation.[1] | Necessary when weighing or transferring the solid chemical to prevent inhalation of dust particles.[6] |
| Feet | Closed-Toe Shoes | Standard laboratory footwear. | Protects feet from spills and falling objects.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receiving to its use in an experimental setup.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a chemical fume hood or a bench with localized exhaust ventilation, is clean and uncluttered.[1]
-
Verify that emergency equipment, including an eyewash station and safety shower, is accessible and operational.[7]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as detailed in the table above.
2. Handling Solid this compound (e.g., Weighing):
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure to control dust.[1]
-
Use a spatula to carefully transfer the solid from its container to a weighing vessel.
-
Avoid creating dust clouds. If dust is generated, a particulate filter respirator is necessary.[1]
-
Close the container tightly immediately after use and store it in a cool, dry place.[3]
3. Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
If using volatile solvents, ensure all work is conducted within a properly functioning chemical fume hood.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
4. Post-Handling:
-
Clean any spills immediately, following appropriate spill response procedures.[7] For a solid spill, carefully sweep or vacuum the material and place it in a designated waste container.[1]
-
Decontaminate the work surface and any equipment used.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Solid this compound | Labeled Solid Chemical Waste Container | Collect in a sealed, clearly labeled container. Do not mix with other waste streams unless permitted by your institution. |
| Solutions of this compound | Labeled Liquid Chemical Waste Container | Collect in a compatible, sealed, and clearly labeled waste container. Do not pour down the drain.[1] |
| Contaminated Labware (Gloves, Weighing Paper, Pipette Tips) | Labeled Solid Chemical Waste Container | Place all contaminated disposable items into a designated waste container for chemical waste. |
| Contaminated Glassware | N/A | Rinse with an appropriate solvent. The first rinse should be collected as chemical waste. Subsequent rinses can be disposed of as regular laboratory wastewater, depending on institutional guidelines. |
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for solid and liquid waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Pickup: Arrange for collection by a licensed chemical waste disposal service. Provide the service with the Safety Data Sheet for the chemical.[9]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. anaspec.com [anaspec.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. youtube.com [youtube.com]
- 8. uah.edu [uah.edu]
- 9. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
